4-Amino-2,6-dichloropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,6-dichloropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2N3/c5-2-1-3(7)9-4(6)8-2/h1H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBKNZVOJNQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064961 | |
| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-07-7 | |
| Record name | 2,6-Dichloro-4-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10132-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2,6-dichloropyrimidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pyrimidinamine, 2,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloropyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.323 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 4-Amino-2,6-dichloropyrimidine for Researchers and Drug Development Professionals
Introduction
4-Amino-2,6-dichloropyrimidine is a versatile heterocyclic intermediate that holds significant importance in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by a pyrimidine core substituted with an amino group and two reactive chlorine atoms, make it a valuable building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, along with detailed experimental protocols and its relevance in contemporary drug discovery, particularly in the development of targeted cancer therapies.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₃Cl₂N₃ | [1] |
| Molecular Weight | 163.99 g/mol | [1] |
| Appearance | White to pale brown or cream to light brown crystalline powder | [2][3] |
| Melting Point | 258-267 °C | [1][2] |
| Boiling Point | 323.5 °C at 760 mmHg | [3] |
| Density | 1.606 g/cm³ | [3] |
| Solubility | Slightly soluble in water. Soluble in acetone, dimethylformamide, and thermal toluene. | [2] |
| CAS Number | 10132-07-7 | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific peak data is proprietary to spectral databases, the following provides an overview of available spectral information.
| Spectrum Type | Availability |
| ¹H NMR | Data available in spectral databases. |
| ¹³C NMR | Data available in spectral databases. |
| Infrared (IR) | Spectra are available in various databases, including ATR-IR. |
| Mass Spectrometry (MS) | Data available in spectral databases. |
Researchers can access this data through various chemical databases and spectral libraries for detailed analysis.[4][5]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound, as well as a representative protocol for its application in cross-coupling reactions.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the chlorination of 2-amino-4,6-dihydroxypyrimidine.[6]
Materials:
-
2-amino-4,6-dihydroxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a stirrer, heating mantle, condenser, and addition funnel, charge phosphorus oxychloride and 2-amino-4,6-dihydroxypyrimidine.
-
Heat the mixture to 55-60 °C.
-
Slowly add N,N-dimethylaniline over 3 hours, maintaining the reaction temperature between 60-70 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
In a separate vessel containing ice water, slowly and carefully pour the reaction mixture with vigorous stirring to hydrolyze the excess phosphorus oxychloride.
-
The resulting precipitate is the crude product.
Purification of this compound
The crude product from the synthesis can be purified by recrystallization or sublimation.
Recrystallization:
-
The crude product is filtered off from the aqueous mixture after hydrolysis.
-
The collected solid is washed with water.
-
The product can be further purified by recrystallization from a suitable solvent such as benzene or ethanol.[6]
Sublimation:
-
The dried crude material is placed in a sublimation apparatus.
-
Sublimation is carried out at 180-190 °C under reduced pressure (50 mm).[7]
Suzuki Coupling Reaction Protocol (General)
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl substituents. The following is a general protocol that can be adapted.[8][9]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent system (e.g., Toluene, ethanol, and water mixture)
Procedure:
-
In a reaction vial, dissolve this compound in the chosen solvent system.
-
Degas the solution with an inert gas (e.g., argon) for five minutes.
-
Add the arylboronic acid, palladium catalyst, and base.
-
Seal the vial and heat the reaction mixture at an appropriate temperature (e.g., 55-90 °C) for a specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Application in Drug Discovery: Targeting the KRAS Signaling Pathway
This compound serves as a critical starting material for the synthesis of potent and selective inhibitors of oncogenic proteins. A notable application is in the development of inhibitors targeting KRAS-G12D, a common mutation in various cancers. The pyrimidine scaffold allows for the strategic placement of functional groups that can interact with key residues in the binding pocket of the KRAS protein, thereby disrupting its signaling cascade and inhibiting cancer cell proliferation.[10]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound, CAS No. 10132-07-7 - iChemical [ichemical.com]
- 4. This compound(10132-07-7) IR Spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
4-Amino-2,6-dichloropyrimidine CAS number 10132-07-7
An In-depth Technical Guide to 4-Amino-2,6-dichloropyrimidine (CAS 10132-07-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal and agricultural chemistry. This document consolidates essential data on its physicochemical properties, synthesis, reactivity, and safety, offering a critical resource for professionals engaged in chemical research and development.
Core Properties and Specifications
This compound is a substituted pyrimidine ring that serves as a versatile intermediate in the synthesis of complex, biologically active molecules.[1][2] Its chemical structure, featuring an amino group and two reactive chlorine atoms, allows for diverse functionalization.[2][3]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below. These values have been compiled from various sources and may show slight variations.
| Property | Value | Source(s) |
| CAS Number | 10132-07-7 | [3] |
| Molecular Formula | C₄H₃Cl₂N₃ | [3] |
| Molecular Weight | 163.99 g/mol | [3] |
| Appearance | White to pale brown/yellow/orange powder or crystalline powder. | [1][3] |
| Melting Point | 254 - 267 °C | [1][3][4] |
| Boiling Point | 323.5 °C (at 760 mmHg) | [3][4] |
| Density | 1.606 g/cm³ | [3][4] |
| Flash Point | 149.5 °C | [3][4] |
| Water Solubility | Slightly soluble in water. | [3][4] |
| pKa | -0.86 ± 0.10 (Predicted) | [3][5] |
| Storage Temperature | 2 - 8 °C | [3] |
Spectroscopic Data
Characterization of this compound is typically confirmed using standard spectroscopic methods. Public databases and chemical suppliers provide reference spectra, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, which are essential for structure verification and purity assessment.[6][7]
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through the chlorination of a dihydroxy-pyrimidine precursor.[8] This transformation is a foundational reaction for accessing this and related dichloropyrimidine intermediates.
General Synthesis Workflow
The primary synthetic route involves the conversion of the hydroxyl groups of a precursor like 4-aminouracil into chlorides using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).[8][9]
Caption: Synthesis workflow from precursor to pure product.
Experimental Protocol: Chlorination of 4-Aminouracil
While specific laboratory procedures can vary, the following protocol outlines a representative synthesis based on established chemical principles.[8][9][10]
Objective: To synthesize this compound from 4-amino-2,6-dihydroxypyrimidine.
Materials:
-
4-Amino-2,6-dihydroxypyrimidine (1 mole equivalent)
-
Phosphorus oxychloride (POCl₃) (3-5 mole equivalents)
-
N,N-diethylaniline or N,N-dimethylaniline (optional, as base/catalyst) (1.5-2 mole equivalents)
-
Ice water
-
Sodium hydroxide solution (for neutralization)
-
Ethyl acetate or other suitable solvent for extraction/recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, carefully charge phosphorus oxychloride.
-
Slowly add 4-amino-2,6-dihydroxypyrimidine to the POCl₃ to form a slurry.
-
If using a base, add N,N-diethylaniline dropwise to the mixture while maintaining the temperature, typically between 50-90°C.
-
Heat the reaction mixture to reflux (around 100-110°C) and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).
-
After completion, cool the mixture and carefully pour it into a beaker of ice water with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a sodium hydroxide solution until the pH is basic (pH 8-9), which will precipitate the crude product.
-
Filter the solid precipitate and wash it thoroughly with water until the washings are neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., benzene, ethyl acetate) or by sublimation to yield the pure this compound.[9]
Chemical Reactivity and Applications
The utility of this compound stems from the differential reactivity of its functional groups. The two chlorine atoms are excellent leaving groups for nucleophilic aromatic substitution (SₙAr), while also being suitable for palladium-catalyzed cross-coupling reactions.[3][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. 10132-07-7, this compound|Pharmaceutical intermediates|Products [codchem.com]
- 6. This compound(10132-07-7) IR Spectrum [m.chemicalbook.com]
- 7. 2-Amino-4,6-dichloropyrimidine(56-05-3) 1H NMR spectrum [chemicalbook.com]
- 8. This compound | 10132-07-7 | Benchchem [benchchem.com]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
In-Depth Technical Guide on 4-Amino-2,6-dichloropyrimidine: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Amino-2,6-dichloropyrimidine (CAS No. 10132-07-7). The information is compiled to assist researchers and professionals in the fields of drug development, medicinal chemistry, and agrochemical synthesis in effectively handling and utilizing this compound.
Core Properties of this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. Its pyrimidine core, substituted with reactive chloro groups and an amino group, makes it a versatile building block for creating diverse molecular architectures. A solid understanding of its physicochemical properties is crucial for its application in research and development.
Solubility Profile
The solubility of this compound has been characterized in various solvents. While comprehensive quantitative data across a wide range of conditions is limited in publicly available literature, a combination of quantitative and qualitative data provides a useful solubility profile.
Quantitative Solubility Data
A significant piece of quantitative data has been identified for the solubility of this compound in Dimethyl Sulfoxide (DMSO).
| Solvent | Temperature | Concentration | Method/Notes |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (609.79 mM) | Requires ultrasonic treatment. Hygroscopic DMSO can impact solubility; freshly opened solvent is recommended.[1][2][3][4] |
Qualitative Solubility Data
Qualitative solubility information provides general guidance for solvent selection.
| Solvent | Solubility Description |
| Water | Slightly soluble.[5] |
| Dimethylformamide (DMF) | Soluble. |
Note: For the related compound 2-Amino-4,6-dichloropyrimidine, solubility has been reported as "insoluble in water, soluble in acetone... and thermal toluene." This suggests these may be viable solvents for this compound as well, though direct data is unavailable.
Stability Profile
The stability of this compound is influenced by several factors, including temperature, light, and pH. Proper storage and handling are essential to maintain its integrity.
Summary of Stability Data
| Condition | Observation |
| Storage Temperature | Recommended storage is in a cool, dry, and dark place. Specific temperature ranges cited include 2-8°C and <15°C.[5] |
| Thermal Stability | The compound is a solid with a relatively high melting point (in the range of 254-267°C), indicating good thermal stability in its solid form under standard conditions. |
| pH Stability | While direct studies on this compound are not detailed, related compounds offer insights. Tetrahydropyrimidines are reported to be stable in dilute acids but unstable in strongly alkaline solutions[5]. For a similar compound, 4-Chloro-2,6-diaminopyrimidine, it is noted to be stable under acidic conditions but may decompose in alkaline conditions. |
| Photostability | Storage in a dark place is recommended, suggesting potential sensitivity to light. A related compound, 4-Chloro-2,6-diaminopyrimidine, is described as being sensitive to light. |
| Reactivity/Degradation | Susceptible to hydrolysis under both acidic and basic conditions, with the chloro and amino groups being likely sites of degradation. It has been shown to undergo considerable degradation during catalytic hydrogenation, leading to the formation of low molecular weight products[6]. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of pyrimidine derivatives are crucial for reproducible research. The following sections outline methodologies based on available literature.
Protocol for Solubility Determination (Gravimetric Method)
This protocol is a general method for determining the solubility of pyrimidine derivatives in various solvents at different temperatures.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol, acetone)
-
Equilibrium cell or sealed vials
-
Constant temperature water bath with stirring capability
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
Procedure:
-
Add an excess amount of this compound to a known mass of the selected solvent in a sealed vial.
-
Place the vial in a constant temperature water bath and stir the suspension vigorously.
-
Allow the mixture to equilibrate for a sufficient time (e.g., 24-72 hours) to ensure saturation. Periodically check for undissolved solid to confirm that equilibrium has been reached.
-
Once equilibrium is achieved, stop the stirring and allow the solid to settle for several hours.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature, and immediately filter it through a syringe filter into a pre-weighed container.
-
Determine the mass of the collected filtrate.
-
Evaporate the solvent from the filtrate in a drying oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in terms of mg/mL or other appropriate units based on the mass of the dissolved solid and the volume of the filtrate.
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound under various stress conditions.
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Stock solution of the compound (e.g., 1 mg/mL in acetonitrile or methanol)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC system with a suitable column and detector (e.g., UV-Vis or PDA)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Acidic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw samples, neutralize them, and analyze by HPLC.
-
-
Basic Degradation:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at intervals, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Keep the mixture at room temperature for a specified period.
-
Analyze samples by HPLC at different time points.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat in an oven at a high temperature (e.g., 105°C) for a set duration.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
-
Photostability Testing:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the exposed samples by HPLC and compare them to a protected sample.
-
Analysis: For all conditions, analyze the stressed samples by a stability-indicating HPLC method to separate the parent compound from any degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control sample.
Visualizing Experimental Workflows
The following diagrams illustrate logical workflows for assessing the solubility and stability of a chemical compound like this compound.
Caption: A logical workflow for determining the solubility of a compound.
Caption: A workflow for conducting forced degradation stability studies.
References
Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2,6-dichloropyrimidine (CAS No: 10132-07-7), a key intermediate in pharmaceutical and agrochemical synthesis.[1] The following sections present tabulated spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.5-7.0 | Broad Singlet | 2H | -NH₂ |
| ~6.3 | Singlet | 1H | H-5 |
Note: Predicted values based on analysis of similar pyrimidine derivatives. The broadness of the amino proton signal is due to quadrupole broadening and potential hydrogen exchange.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~163 | C-4 |
| ~158 | C-2, C-6 |
| ~103 | C-5 |
Note: Predicted values based on the analysis of structurally related compounds like 4,6-dichloropyrimidine and other substituted pyrimidines.[2][3][4]
Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium, Sharp (doublet) | N-H stretching (asymmetric and symmetric) of primary amine |
| ~1640 | Strong | N-H bending (scissoring) |
| ~1570 | Strong | C=N stretching (pyrimidine ring) |
| ~1450 | Strong | C=C stretching (pyrimidine ring) |
| ~1250 | Medium | C-N stretching |
| ~800 | Strong | C-Cl stretching |
| ~750 | Strong | Ring bending |
Note: Data is a composite from available spectra and typical values for functional groups.[5][6][7]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 163 | High | [M]⁺ (with ³⁵Cl, ³⁵Cl) |
| 165 | Moderate | [M+2]⁺ (with ³⁵Cl, ³⁷Cl) |
| 167 | Low | [M+4]⁺ (with ³⁷Cl, ³⁷Cl) |
| 128 | Moderate | [M-Cl]⁺ |
| 101 | Moderate | [M-Cl, HCN]⁺ |
| 75 | High | [C₂HClN]⁺ |
Note: Predicted fragmentation pattern based on the presence of two chlorine atoms and an amino group on a pyrimidine ring. The isotopic pattern of the molecular ion is a key identifier for compounds containing two chlorine atoms.[8]
Experimental Protocols
The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial. The choice of solvent is crucial as the compound has limited solubility in less polar organic solvents.
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. ¹H NMR Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to 16 or higher to achieve a good signal-to-noise ratio.
2.1.3. ¹³C NMR Acquisition
-
Tune the probe for ¹³C frequency.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is generally appropriate.
-
Due to the low natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (ATR-FTIR) Attenuated Total Reflectance (ATR) is a convenient method for solid samples.[9][10][11]
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of powdered this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. A typical spectral range is 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is usually sufficient to obtain a high-quality spectrum.[9]
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
2.3.1. Sample Preparation (GC-MS)
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working solutions in the µg/mL range.
2.3.2. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Injector: Splitless mode, temperature set to ~250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Oven Program: Start at a lower temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of ~280-300 °C and hold for several minutes.[12][13]
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 40-300 is appropriate to detect the molecular ion and expected fragments.
-
Source Temperature: ~230 °C.[13]
-
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
- 1. This compound | 10132-07-7 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 4. 5-Amino-4,6-dichloro-2-methylpyrimidine(39906-04-2) 13C NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound(10132-07-7) IR Spectrum [m.chemicalbook.com]
- 7. ripublication.com [ripublication.com]
- 8. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-Amino-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,6-dichloropyrimidine is a versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, characterized by a pyrimidine core substituted with an amino group and two reactive chlorine atoms, provide a valuable scaffold for the development of novel therapeutic agents and agrochemicals. This technical guide delves into the discovery and historical evolution of this compound, presenting key synthetic methodologies, quantitative data, and the biological significance of the compounds derived from it.
Historical Perspective and Initial Discovery
The journey of this compound is intertwined with the broader exploration of pyrimidine chemistry. Early research in the mid-20th century focused on the synthesis of various substituted pyrimidines due to their structural resemblance to the nucleobases of DNA and RNA. One of the seminal methods for the preparation of a related isomer, 2-amino-4,6-dichloropyrimidine, was reported by Banks et al. in 1951, which involved the chlorination of 2-amino-4,6-dihydroxypyrimidine using phosphorus oxychloride.
The first documented synthesis of this compound was described by Smith and Christensen in 1955. Their approach utilized 4-aminouracil as the starting material, which was subjected to chlorination with phosphorus oxychloride in the presence of a tertiary amine. Although this pioneering work established a viable synthetic route, the reported yield was modest at 27%[1]. This initial breakthrough paved the way for further process development and optimization in the ensuing decades.
Later innovations in the synthesis of dichloropyrimidine derivatives explored alternative starting materials and reaction conditions. One notable approach involved the use of barbituric acid, which upon chlorination with phosphorus oxychloride yields 2,4,6-trichloropyrimidine. Subsequent ammoniation of this intermediate produces a mixture of isomers, including the desired this compound[2]. This method, while offering a different synthetic pathway, necessitated careful separation of the resulting isomers.
The primary application of this compound lies in its role as a key intermediate in the pharmaceutical and agrochemical industries[3][4]. The reactivity of its chlorine atoms allows for selective nucleophilic substitution, enabling the construction of complex molecular architectures with diverse biological activities, including antiviral and antibacterial agents[3].
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound has evolved since its initial discovery, with various methods being developed to improve yield, purity, and scalability. The following table summarizes the key historical and more contemporary synthetic approaches.
| Method | Starting Material | Key Reagents | Reported Yield (%) | Year | Reference |
| Smith and Christensen | 4-Aminouracil | Phosphorus oxychloride, Tertiary amine | 27 | 1955 | [1] |
| Barbituric Acid Route | Barbituric Acid | Phosphorus oxychloride, Ammonia | Not specified in snippets | Post-1955 | [2] |
Experimental Protocols
Synthesis of this compound from 4-Aminouracil (Smith and Christensen, 1955)
This protocol is based on the method described by Smith and Christensen and represents the first reported synthesis of the target compound[1].
Materials:
-
4-Aminouracil
-
Phosphorus oxychloride (POCl₃)
-
Tertiary amine (e.g., N,N-diethylaniline)
-
Ethyl acetate
-
Methanol
-
Ether
Procedure:
-
A mixture of 4-aminouracil, a tertiary amine (1 mole per mole of reacting phosphorus oxychloride), and an excess of phosphorus oxychloride is prepared in a suitable reaction vessel.
-
The reaction mixture is heated under reflux.
-
Following the reaction, the excess phosphorus oxychloride is removed under reduced pressure.
-
The residue is carefully poured into a mixture of ice and water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The combined ethyl acetate extracts are washed, dried, and concentrated in vacuo.
-
The crude product is purified by sublimation at 180-190 °C under a pressure of 50 mm Hg.
-
The final product, this compound, is obtained as a crystalline solid with a melting point of 270-272 °C[1].
Biological Significance and Signaling Pathways
The pyrimidine scaffold of this compound is a key component in a variety of therapeutic agents. Notably, diaminopyrimidine derivatives have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Dihydrofolate reductase catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA. Inhibition of DHFR disrupts DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and bacteria.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
The antibacterial agent Iclaprim is a diaminopyrimidine derivative that acts as a selective inhibitor of bacterial DHFR, demonstrating the therapeutic potential of this class of compounds. The 4-amino-2,6-dichloro-pyrimidine core provides a versatile starting point for the synthesis of such DHFR inhibitors and other targeted therapies.
Conclusion
Since its initial synthesis in the mid-20th century, this compound has proven to be a compound of significant interest to the scientific community. The evolution of its synthetic routes reflects the advancements in organic chemistry, moving towards more efficient and scalable processes. Its role as a key intermediate continues to fuel the discovery and development of novel pharmaceuticals and agrochemicals, underscoring the enduring importance of this versatile pyrimidine derivative.
References
Safeguarding Research: A Technical Guide to the Safe Handling of 4-Amino-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 4-Amino-2,6-dichloropyrimidine (CAS No. 10132-07-7), a chemical intermediate prevalent in pharmaceutical research and development. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1][2]
Signal Word: Warning[1]
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling.
| Property | Value | Reference |
| Molecular Formula | C4H3Cl2N3 | [1] |
| Molecular Weight | 163.99 g/mol | |
| Appearance | White to Yellow to Orange powder to crystal | |
| Melting Point | 258-267 °C | |
| Solubility | No data available | [1] |
| Flash Point | Not applicable | [1] |
| Autoignition Temperature | No information available | [1] |
Safe Handling and Storage Protocols
Proper handling and storage are paramount to minimizing exposure risks.
Handling:
-
Avoid all personal contact, including inhalation.[3]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[2][3]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Store under an inert atmosphere to maintain product quality.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
Recommended storage temperature: 2-8°C.
Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and appropriate PPE are essential to prevent exposure.
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Use of a chemical fume hood is strongly recommended. Eyewash stations and safety showers should be readily available.[5] |
| Eye/Face Protection | Wear chemical safety goggles or a face shield.[1][4] |
| Skin Protection | Wear chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or chemical-resistant coveralls.[4] |
| Respiratory Protection | If working in a poorly ventilated area or when dust may be generated, use a NIOSH-approved respirator with an appropriate particulate filter.[4] |
| Foot Protection | Wear closed-toe, chemical-resistant footwear.[4] |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[1][6] |
Accidental Release and Disposal Measures
Proper containment and disposal of spills and waste are necessary to prevent environmental contamination.
Accidental Release:
-
Evacuate the area.[2]
-
Ensure adequate ventilation.[1]
-
Avoid dust formation.[1]
-
Wear appropriate PPE.[1]
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]
-
Contaminated packaging should be treated as the product itself.[7]
Visual Workflow Guides
To further aid in the safe handling of this compound, the following diagrams illustrate key procedural workflows.
Caption: Workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 4-Amino-2,6-dichloropyrimidine, a valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 4-aminouracil. The described method is based on a chlorination reaction using phosphorus oxychloride.
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound from 4-aminouracil.
| Parameter | Value | Reference |
| Starting Material | 4-aminouracil | N/A |
| Final Product | This compound | N/A |
| Molecular Formula | C₄H₃Cl₂N₃ | [1][2] |
| Molecular Weight | 163.99 g/mol | [1] |
| Reported Yield | 27% | [3] |
| Melting Point | 258-267 °C | [1][2] |
| Appearance | White to pale brown powder or crystalline powder | [2] |
Experimental Protocols
Materials and Equipment:
-
4-aminouracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-diethylaniline (or other suitable tertiary amine)
-
Ethyl acetate
-
Methanol
-
Diethyl ether
-
Dry benzene (optional, for azeotropic removal of HCl)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Sublimation apparatus
-
Standard laboratory glassware
Protocol for the Synthesis of this compound:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.
-
Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask, followed by the addition of a tertiary amine such as N,N-diethylaniline. The tertiary amine acts as a scavenger for the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring. The exact temperature and reaction time may require optimization, but a multi-hour reflux is typical for such chlorinations. Monitor the reaction progress by a suitable method (e.g., TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess phosphorus oxychloride by slowly adding the reaction mixture to crushed ice or ice-water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and releases HCl gas.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic.
-
-
Isolation of Crude Product:
Purification Protocol:
-
Extraction:
-
Transfer the dried crude product to a flask.
-
Add boiling ethyl acetate and stir to extract the product. Perform this extraction multiple times (e.g., four portions of 100 mL each for a small-scale reaction) to ensure complete recovery.[3]
-
Combine the ethyl acetate extracts.
-
-
Solvent Removal: Remove the ethyl acetate from the combined extracts using a rotary evaporator to yield the solid product.
-
Sublimation:
-
For further purification, sublime the residue at 180-190°C under reduced pressure (e.g., 50 mm Hg).[3]
-
Collect the sublimed, pure this compound.
-
Visualizations
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols: The Role of 4-Amino-2,6-dichloropyrimidine in Herbicide Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-amino-2,6-dichloropyrimidine as a pivotal intermediate in the synthesis of potent herbicides. The focus is on sulfonylurea herbicides, a class of compounds renowned for their high efficacy at low application rates. This document outlines the synthetic pathways, mechanism of action, and herbicidal activity of two prominent examples, Bensulfuron-methyl and Nicosulfuron, both derived from a key downstream intermediate of the title compound.
Introduction
This compound, while sometimes referred to, is the isomeric precursor 2-amino-4,6-dichloropyrimidine that serves as the foundational building block for a range of sulfonylurea herbicides. Through a methoxylation step, it is converted to the key intermediate, 2-amino-4,6-dimethoxypyrimidine . This intermediate is then coupled with a substituted sulfonyl isocyanate to yield the final active herbicidal compounds. Sulfonylurea herbicides are valued for their selective control of broadleaf weeds and sedges in various crops. Their mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.
Synthesis of Key Intermediate and Herbicides
The general synthetic strategy involves a two-step process: the conversion of 2-amino-4,6-dichloropyrimidine to 2-amino-4,6-dimethoxypyrimidine, followed by the reaction with a specific sulfonyl isocyanate to form the desired sulfonylurea herbicide.
Experimental Protocols
Protocol 1: Synthesis of 2-amino-4,6-dimethoxypyrimidine from 2-amino-4,6-dichloropyrimidine
This protocol describes the nucleophilic substitution of the chlorine atoms with methoxy groups.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Sodium methoxide
-
Methanol
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
A solution of sodium methoxide in methanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
2-amino-4,6-dichloropyrimidine is added to the sodium methoxide solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting solid is suspended in water and stirred to dissolve any inorganic salts.
-
The solid product, 2-amino-4,6-dimethoxypyrimidine, is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Protocol 2: General Synthesis of Sulfonylurea Herbicides (e.g., Bensulfuron-methyl, Nicosulfuron)
This protocol outlines the coupling of 2-amino-4,6-dimethoxypyrimidine with a substituted sulfonyl isocyanate.
Materials:
-
2-amino-4,6-dimethoxypyrimidine
-
Substituted sulfonyl isocyanate (e.g., 2-(methoxycarbonyl)benzylsulfonyl isocyanate for Bensulfuron-methyl)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a dry reaction flask under an inert atmosphere, 2-amino-4,6-dimethoxypyrimidine is dissolved in an anhydrous aprotic solvent.
-
The substituted sulfonyl isocyanate, dissolved in the same solvent, is added dropwise to the pyrimidine solution at room temperature with constant stirring.
-
The reaction is typically exothermic and is allowed to proceed at room temperature for a few hours until completion, as monitored by TLC.
-
The resulting precipitate, the sulfonylurea herbicide, is collected by filtration.
-
The solid is washed with a small amount of cold solvent to remove any unreacted starting materials.
-
The product is then dried under vacuum.
-
Characterization of the final product can be performed using techniques such as NMR, mass spectrometry, and melting point analysis.
Mechanism of Action: ALS Inhibition
Sulfonylurea herbicides derived from 2-amino-4,6-dimethoxypyrimidine function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[1] The inhibition of ALS leads to a deficiency of these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing plant death.[2]
dot
Caption: Mechanism of action of sulfonylurea herbicides.
Herbicidal Activity Data
The following tables summarize the herbicidal activity of Bensulfuron-methyl and Nicosulfuron against various weed species.
Table 1: Herbicidal Activity of Bensulfuron-methyl
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Cyperus difformis | Smallflower umbrella sedge | 60 | 100 | [3] |
| Fimbristylis miliacea | Ricefield flatsedge | 60 | 100 | [3] |
| Echinochloa crus-galli | Barnyardgrass | 90 | >50 | [4] |
| Monochoria vaginalis | Pickerelweed | 90 | >50 | [4] |
| Broadleaf Weeds & Sedges | - | 30-60 | 80-92.2 | [5] |
Table 2: Herbicidal Activity of Nicosulfuron
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Sorghum halepense | Johnsongrass | 30-60 | Excellent | [6] |
| Elymus repens | Quackgrass | 30-60 | Excellent | [6] |
| Digitaria sanguinalis | Large crabgrass | 42 | Significant Reduction | [7] |
| Phalaris minor | Little seed canary grass | 42-50 | Significant Reduction | [7] |
| Eleusine indica | Goosegrass | 50 | Significant Reduction | [7] |
| Echinochloa colona | Jungle rice | 50 | 100 | [7] |
| Trianthema monogyna | Horse purslane | 50 | 100 | [7] |
| Chenopodium album | Lamb's quarters | 50 | 100 | [7] |
Experimental Workflow for Herbicide Synthesis and Evaluation
The following diagram illustrates the typical workflow from the starting material to the evaluation of herbicidal activity.
dot
Caption: Herbicide synthesis and evaluation workflow.
Conclusion
2-Amino-4,6-dichloropyrimidine, via its derivative 2-amino-4,6-dimethoxypyrimidine, is a cornerstone in the synthesis of highly effective sulfonylurea herbicides. The protocols and data presented herein provide a valuable resource for researchers and professionals in the agrochemical and pharmaceutical industries, facilitating the development of novel and effective crop protection agents. The clear mechanism of action and high potency of these compounds underscore the importance of this chemical scaffold in modern agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Effect of Bensulfuron-Methyl+Pretilachlor and Other Herbicides on Mixed Weed Flora of Wet Season Transplanted Rice - IJAEB [ijaeb.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103709108A - Production method of synthesizing 2-amino-4,6-dimethoxy pyrimidine - Google Patents [patents.google.com]
- 6. iskweb.co.jp [iskweb.co.jp]
- 7. isws.org.in [isws.org.in]
Application Notes and Protocols for the N-oxidation of 4-Amino-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-oxidation of 4-Amino-2,6-dichloropyrimidine to its corresponding N-oxide. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below are based on established methods for analogous compounds and provide a comprehensive guide for laboratory synthesis.
Introduction
N-oxidation is a crucial transformation in medicinal chemistry, as it can significantly alter the physicochemical and pharmacological properties of nitrogen-containing heterocyclic compounds. The introduction of an N-oxide moiety can improve aqueous solubility, modulate basicity, and provide a handle for further functionalization. For this compound, N-oxidation is a critical step for the development of novel derivatives with potential therapeutic applications.
This document details three primary methods for the N-oxidation of this compound, utilizing different oxidizing agents: peracetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide in acetic acid. Each protocol is presented with detailed experimental procedures and a summary of reaction parameters for easy comparison.
Experimental Protocols
Protocol 1: N-oxidation using Peracetic Acid
This protocol is adapted from a procedure for the N-oxidation of the closely related 2,4-diamino-6-chloropyrimidine and is expected to be effective for this compound.[1]
Materials:
-
This compound
-
Ethanol
-
40% Peracetic acid in glacial acetic acid
-
Petroleum ether
-
Round-bottom flask
-
Stirrer
-
Cooling bath
-
Filtration apparatus
Procedure:
-
Suspend this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a stirrer.
-
Warm the suspension to approximately 35°C with stirring until the majority of the solid dissolves.
-
Cool the mixture to 6-8°C using a cooling bath.
-
Slowly add 40% peracetic acid in glacial acetic acid (1.2-1.5 eq) dropwise over 40 minutes, maintaining the temperature between 6-8°C.
-
After the addition is complete, continue stirring at 6-8°C for an additional 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Add petroleum ether to the mixture and stir for 1 hour to precipitate the product.
-
Allow the mixture to stand overnight to ensure complete precipitation.
-
Collect the precipitate by filtration, wash with petroleum ether, and dry under reduced pressure to yield this compound-N-oxide.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | 40% Peracetic acid in glacial acetic acid |
| Solvent | Ethanol |
| Temperature | 6-8°C (addition), then room temp. |
| Reaction Time | ~4.5 hours + overnight precipitation |
| Workup | Precipitation with petroleum ether |
| Expected Yield | Moderate to high (requires optimization) |
Protocol 2: N-oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a general method for the N-oxidation of aminopyrimidines and can be adapted for this compound.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%)
-
Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.
-
Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and m-chlorobenzoic acid.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane or Chloroform |
| Temperature | Room temperature |
| Reaction Time | Typically 1-6 hours (monitor by TLC) |
| Workup | Aqueous wash with sodium bicarbonate |
| Expected Yield | Moderate to high (requires optimization) |
Protocol 3: N-oxidation using Hydrogen Peroxide in Acetic Acid
This is a common and cost-effective method for N-oxidation of heterocyclic amines.
Materials:
-
This compound
-
Glacial acetic acid
-
30-35% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite or sodium bisulfite solution
-
Sodium bicarbonate or sodium hydroxide solution
-
Round-bottom flask
-
Stirrer
-
Heating mantle or oil bath
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide (2.0-5.0 eq) to the stirred solution. The addition may be exothermic, so cooling may be necessary.
-
Heat the reaction mixture to 60-80°C and stir for several hours to overnight. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium bisulfite until a test with peroxide indicator strips is negative.
-
Neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is neutral to slightly basic.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Hydrogen peroxide (30-35%) |
| Solvent | Glacial acetic acid |
| Temperature | 60-80°C |
| Reaction Time | Several hours to overnight (monitor) |
| Workup | Quenching, neutralization, extraction |
| Expected Yield | Variable (requires optimization) |
Mandatory Visualization
Caption: General experimental workflow for the N-oxidation of this compound.
References
Application Notes and Protocols for Regioselective Substitution at C2 and C6 Positions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various methods enabling regioselective substitution at the C2 and C6 positions of heterocyclic compounds, with a primary focus on pyridine and its derivatives. These methods are critical for the synthesis and functionalization of a wide range of compounds in medicinal chemistry and materials science.
Palladium-Catalyzed C-H Arylation of 2-Phenylpyridines for C6 Substitution
Application Note:
This method allows for the direct and highly regioselective introduction of an aryl group at the C6 position of 2-phenylpyridine derivatives through a palladium-catalyzed C-H activation/arylation process. The reaction typically employs a palladium(II) catalyst, an oxidant, and an arylboronic acid as the arylating agent. This protocol is valuable for synthesizing complex biaryl compounds with applications in ligand design and pharmaceutical intermediates. The directing group ability of the pyridine nitrogen facilitates the selective activation of the ortho-C-H bond of the phenyl ring.
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 94 | [1][2] |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 91 | [1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 88 | [1] |
| 4 | 4-Fluorophenylboronic acid | Pd(OAc)₂ (5) / Cu(OTf)₂ (10) | TBHP | 1,4-Dioxane | 100 | 12-24 | 85 | [1] |
Experimental Protocol:
-
To a flame-dried Schlenk tube, add 2-phenylpyridine (1.0 equiv.), the desired arylboronic acid (2.0 equiv.), Pd(OAc)₂ (5 mol%), and Cu(OTf)₂ (10 mol%).[1]
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration with respect to 2-phenylpyridine.[1]
-
Add tert-Butyl hydroperoxide (TBHP, 2.0 equiv.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.[1]
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ortho-arylated 2-phenylpyridine.[1]
Experimental Workflow:
Caption: Workflow for Pd-catalyzed C6-arylation of 2-phenylpyridine.
Regioselective C2-Arylation of Pyridine N-Oxides
Application Note:
This method provides a route for the regioselective synthesis of 2-aryl pyridines via the arylation of pyridine N-oxides. The N-oxide functionality activates the pyridine ring for nucleophilic attack and directs the substitution to the C2 position. The reaction can be performed using various arylating agents, including Grignard reagents followed by treatment with acetic anhydride, or through visible-light-promoted reactions with diaryliodonium salts.[3][4] The resulting 2-aryl pyridine N-oxides can be readily deoxygenated to afford the corresponding 2-aryl pyridines.
Quantitative Data Summary (Visible-Light Promoted Method):
| Entry | Pyridine N-oxide | Diaryliodonium salt | Photocatalyst | Solvent | Additive | Yield (%) | Reference |
| 1 | Pyridine N-oxide | Diphenyliodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 85 | [3] |
| 2 | 4-Methylpyridine N-oxide | Diphenyliodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 82 | [3] |
| 3 | 4-Chloropyridine N-oxide | Diphenyliodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 78 | [3] |
| 4 | Pyridine N-oxide | Bis(4-methylphenyl)iodonium tetrafluoroborate | Eosin Y | Methanol | Cs₂CO₃ | 88 | [3] |
Experimental Protocol (Visible-Light Promoted Method):
-
To a reaction vessel, add the pyridine N-oxide (1.0 equiv.), diaryliodonium tetrafluoroborate (1.5 equiv.), eosin Y (1-5 mol%), and Cs₂CO₃ (2.0 equiv.).[3]
-
Add methanol as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Irradiate the reaction mixture with visible light (e.g., a blue LED lamp) at room temperature.
-
Stir the reaction for 12-24 hours, or until completion as monitored by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the 2-arylpyridine N-oxide.[3]
Reaction Pathway:
Caption: Visible-light promoted C2-arylation of pyridine N-oxides.
Directed Ortho-Metalation (DoM) for C6 Substitution of 2-Substituted Pyridines
Application Note:
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. For 2-substituted pyridines, a suitable directing metalating group (DMG) at the 2-position can direct lithiation specifically to the C6 position. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. Common DMGs include amides, carbamates, and ethers. This method offers excellent regiocontrol and is a cornerstone of pyridine chemistry.
Quantitative Data Summary:
| Entry | 2-Substituted Pyridine (DMG) | Lithiating Agent | Electrophile | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-(Pivaloylamino)pyridine | n-BuLi | (CH₃)₂S₂ | THF | -78 | 70 | [5] |
| 2 | 2-(tert-Butoxycarbonylamino)pyridine | s-BuLi/TMEDA | I₂ | THF | -78 | 85 | [5] |
| 3 | 2-Methoxypyridine | n-BuLi | Benzaldehyde | THF | -78 | 75 | [5] |
| 4 | 2-(N,N-Diethylcarboxamido)pyridine | s-BuLi/TMEDA | (CH₃)₃SiCl | THF | -78 | 90 | [5] |
Experimental Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 2-substituted pyridine (1.0 equiv.) and anhydrous THF.[5]
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the alkyllithium reagent (e.g., n-BuLi or s-BuLi, 1.1 equiv.) dropwise. If required, TMEDA (1.1 equiv.) can be added.
-
Stir the mixture at -78 °C for 1-2 hours to allow for complete metalation.
-
Add the desired electrophile (1.2 equiv.) to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or crystallization.
Logical Relationship Diagram:
Caption: Logical flow of Directed Ortho-Metalation at C6.
Rhodium-Catalyzed C6-Selective Alkenylation of 2-Pyridones
Application Note:
This method describes a rhodium(I)-catalyzed C6-selective C-H alkenylation of 2-pyridones using alkenyl carboxylic acids as the vinyl source.[6][7] This protocol is highly efficient, proceeds under oxidant-free conditions, and tolerates a broad range of functional groups. The use of a directing group on the pyridone nitrogen is crucial for the high regioselectivity at the C6 position. This reaction provides a direct route to 6-alkenylated 2-pyridones, which are valuable scaffolds in medicinal chemistry.
Quantitative Data Summary:
| Entry | 2-Pyridone Substrate | Alkenyl Carboxylic Acid | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-(2-pyridyl)-2-pyridone | Cinnamic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 92 | [6] |
| 2 | 1-(2-pyridyl)-3-methyl-2-pyridone | Cinnamic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 88 | [6] |
| 3 | 1-(2-pyridyl)-4-chloro-2-pyridone | Cinnamic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 85 | [6] |
| 4 | 1-(2-pyridyl)-2-pyridone | 3-Methyl-2-butenoic acid | [Rh(CO)₂Cl]₂ (1.0) | Boc₂O | 1,4-Dioxane | 130 | 90 | [6] |
Experimental Protocol:
-
In a sealed tube, combine the 1-(2-pyridyl)-2-pyridone substrate (0.2 mmol, 1.0 equiv.), the alkenyl carboxylic acid (0.22 mmol, 1.1 equiv.), [Rh(CO)₂Cl]₂ (1.0 mol%), and Boc₂O (1.5 equiv.).[6]
-
Add 1,4-dioxane (2.0 mL).
-
Seal the tube and heat the reaction mixture at 130 °C for 6 hours in air.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the C6-alkenylated 2-pyridone product.[6]
Catalytic Cycle Overview:
Caption: Simplified catalytic cycle for Rh-catalyzed C6-alkenylation.
References
- 1. benchchem.com [benchchem.com]
- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Rhodium(i)-catalyzed C6-selective C–H alkenylation and polyenylation of 2-pyridones with alkenyl and conjugated polyenyl carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-2,6-dichloropyrimidine synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound and its isomers.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yields in the synthesis of amino-dichloropyrimidines can stem from several factors. A common starting material for a related isomer, 2-amino-4,6-dichloropyrimidine, is 2-amino-4,6-dihydroxypyrimidine, and for this reaction, optimizing the reaction conditions is crucial. One patented process reports yields of over 80% by carefully controlling the addition of an acid-removing agent to manage the reaction temperature without the need for an inert solvent.[1] In contrast, older methods that involved reacting the starting materials under reflux often resulted in the formation of numerous by-products and consequently lower yields of around 70%.[2] For the synthesis of this compound from 4-aminouracil, a reported yield was only 27%, suggesting that this specific synthesis is challenging.[3]
To improve your yield:
-
Control Reaction Temperature: Avoid high reflux temperatures which can lead to by-product formation. A controlled temperature range of 40°C to 90°C is recommended, with a more optimal range being 55°C to 68°C.[1]
-
Optimize Reagent Ratios: The molar ratio of phosphorus oxychloride to the dihydroxypyrimidine starting material should be in the range of 2.8:1 to 5:1, with a preferred range of 3.4:1 to 4.2:1.[1] The ratio of the acid-removing agent to the dihydroxypyrimidine is recommended to be between 1.7:1 and 2.5:1.[1]
-
Choice of Tertiary Amine: The choice of the acid-removing agent can impact the yield. N,N-diethylaniline has been noted to give better yields and smoother reactions than N,N-dimethylaniline in some chlorination reactions of pyrimidinediones, possibly due to steric hindrance reducing its tendency to undergo side reactions.[3] Triethylamine is another effective acid-trapping agent.[2]
-
Isolation and Purification: After quenching the reaction, adjusting the pH to around 2.5 to 4 before filtering the product can improve the isolation of 2-amino-4,6-dichloropyrimidine.[2]
Q2: I am observing the formation of multiple by-products. How can I minimize these?
By-product formation is a common issue, often exacerbated by harsh reaction conditions.[2][4]
-
Avoid High Temperatures: As mentioned, high temperatures, such as those reached during reflux (around 107°C), can lead to the formation of a significant number of by-products.[2] Maintaining a lower and more controlled reaction temperature is crucial.
-
Use of N,N-diethylaniline: In related syntheses, N,N-diethylaniline was found to be more effective than N,N-dimethylaniline in improving yields and the smoothness of the reaction, which may be due to a reduction in side reactions.[3]
-
Catalyst-Free Monoamination: In the context of further derivatization, catalyst-free monoamination reactions have been shown to proceed smoothly and in almost quantitative yields under specific conditions (e.g., 4 equivalents of K2CO3 in DMF at 140°C), which indicates that careful selection of reaction pathways can avoid unwanted secondary reactions.[4][5]
Q3: The reaction seems to be incomplete. What steps can I take to ensure it goes to completion?
Incomplete reactions can be due to insufficient reaction time, improper temperature, or suboptimal reagent ratios.
-
Reaction Time and Temperature: The chlorination reaction is typically conducted for a period of 0.5 to 10 hours at a temperature between 50°C and 100°C (preferably 70°C to 90°C).[6] If the temperature is too low, the reaction may be very slow.[6]
-
Solvent Choice: The use of a solvent like methanol or ethanol can be critical for achieving full conversion and a clean reaction profile in related syntheses.[7]
-
Reagent Ratios: Ensure that the molar ratios of phosphorus oxychloride and the acid-removing agent to the starting material are within the optimized ranges mentioned in Q1.
Q4: What is the best method for purifying the final product?
The purification method depends on the specific impurities present.
-
Crystallization: Recrystallization from a suitable solvent, such as benzene, is a common method for purifying amino-dichloropyrimidines.[1]
-
Sublimation: For the synthesis of this compound from 4-aminouracil, the crude product was purified by extraction with boiling ethyl acetate followed by sublimation at 180-190°C at 50 mm Hg.[3]
-
pH Adjustment during Workup: During the workup of the reaction mixture for 2-amino-4,6-dichloropyrimidine, after quenching with ice and water, neutralizing the solution with sodium hydroxide while cooling is a key step.[1] Further, adjusting the pH to 2.5-4 before filtration can aid in isolating a cleaner product.[2]
Data on Reaction Conditions and Yields
The following table summarizes quantitative data on the synthesis of amino-dichloropyrimidines under various conditions.
| Starting Material | Product | Reagents | Temperature | Yield | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | 55-68°C | >80% | [1] |
| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | Reflux (~107°C) | 70% | [2] |
| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃ | Not specified | 45.5% | [1] |
| 4-Aminouracil | This compound | POCl₃, Tertiary Amine | Not specified | 27% | [3] |
| 4,6-Dichloropyrimidine | N-substituted-4-amino-6-chloropyrimidine | Adamantane-containing amines, K₂CO₃, DMF | 140°C | 60-99% | [4][5] |
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol is based on an improved process that avoids high temperatures and the need for an inert solvent.[1]
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).
-
Heating: Heat the mixture to a temperature between 55°C and 60°C.
-
Addition of Amine Base: Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C.
-
Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Workup: Once the reaction is complete, cool the mixture. The excess phosphorus oxychloride can be removed under reduced pressure.
-
Quenching: Carefully add the resulting viscous oil to a mixture of ice and water.
-
Neutralization: Neutralize the solution with 10N sodium hydroxide while providing external cooling.
-
Isolation: Filter the resulting precipitate and dry it in a vacuum oven at 50°C.
-
Purification (Optional): The crude product can be further purified by recrystallization from benzene.[1]
Protocol 2: Synthesis of this compound from 4-Aminouracil
This protocol is based on a literature procedure with a reported yield of 27%.[3]
-
Reaction Setup: Combine 4-aminouracil, phosphorus oxychloride, and a tertiary amine (e.g., N,N-diethylaniline) in a reaction vessel.
-
Reaction: The specific reaction temperature and time are not detailed in the abstract but would likely involve heating.
-
Isolation: After the reaction, the product needs to be isolated from the reaction mixture. This may involve removing excess phosphorus oxychloride.
-
Purification: The dried crude material is extracted with four portions of boiling ethyl acetate. The combined ethyl acetate extracts are then evaporated.
-
Sublimation: The residue is purified by sublimation at 180-190°C under a vacuum of 50 mm Hg to yield the final product.[3]
Visualizations
Caption: Workflow for the high-yield synthesis of 2-Amino-4,6-dichloropyrimidine.
Caption: Decision tree for troubleshooting low yield in amino-dichloropyrimidine synthesis.
References
- 1. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 2. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chlorination of 4-amino-2,6-dihydroxypyrimidine
Welcome to the technical support center for the chlorination of 4-amino-2,6-dihydroxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective chlorinating agent for converting 4-amino-2,6-dihydroxypyrimidine to 4-amino-2,6-dichloropyrimidine?
A1: The most widely used and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃).[1] This reagent is particularly well-suited for the chlorination of hydroxypyrimidines. The reaction is typically carried out in the presence of a tertiary amine base, such as N,N-dimethylaniline or pyridine, which acts as an acid scavenger.[2]
Q2: My chlorination reaction is not going to completion. What are the potential causes and how can I address them?
A2: Incomplete chlorination can be attributed to several factors:
-
Insufficient Reagent: Ensure that an adequate molar excess of phosphorus oxychloride is used. Some protocols recommend a molar ratio of POCl₃ to the starting pyrimidine from approximately 2.8:1 to 9:1, depending on the specific conditions.[2]
-
Low Reaction Temperature: The reaction generally requires heating. Temperatures can range from 60°C to reflux (around 107°C), and in some solvent-free methods, temperatures as high as 160°C have been employed.[1][2]
-
Short Reaction Time: The reaction time is crucial for completion and can vary from a few hours to 8 hours or more, depending on the temperature and scale of the reaction.[2]
-
Poor Quality of POCl₃: Phosphorus oxychloride is sensitive to moisture. Using old or improperly stored POCl₃ can lead to reduced reactivity. It is advisable to use a fresh or distilled batch of the reagent.
-
Presence of Moisture: Ensure all glassware is thoroughly dried before use, as water will react with POCl₃ and diminish its effectiveness.
Q3: I am observing the formation of a significant amount of byproducts. What are the common side reactions and how can they be minimized?
A3: A common side reaction is the formation of phosphorylated intermediates. One notable byproduct is 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride .[3] This intermediate can, however, be hydrolyzed to the desired this compound during the aqueous workup. To minimize other side reactions and the formation of colored impurities, consider the following:
-
Temperature Control: Avoid excessive temperatures, as this can lead to decomposition and the formation of tar-like substances. A controlled heating profile is recommended.
-
Controlled Addition of Reagents: In some procedures, the slow addition of the amine base to the mixture of the pyrimidine and POCl₃ can help to control the reaction exotherm and improve the yield and purity of the product.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
Q4: The workup process is difficult, and I'm experiencing low product yield. What are the best practices for quenching and purification?
A4: The workup of a reaction involving POCl₃ must be performed with caution.
-
Quenching: The reaction mixture is typically quenched by carefully and slowly adding it to ice-cold water or a mixture of ice and water with vigorous stirring. This should be done in a well-ventilated fume hood due to the evolution of HCl gas.
-
pH Adjustment: After quenching, the acidic solution is neutralized with a base, such as sodium hydroxide or sodium carbonate, to a pH of around 8-9 to precipitate the product.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as benzene or ethanol.[2] If recrystallization is insufficient, column chromatography on silica gel can be employed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Inactive POCl₃, insufficient heating, or incorrect stoichiometry. | Use fresh or distilled POCl₃. Ensure the reaction is heated to the appropriate temperature (60-110°C) for a sufficient amount of time (4-8 hours). Verify the molar ratios of the reactants. |
| Formation of a Dark, Tarry Residue | Reaction temperature is too high, leading to decomposition. | Maintain a controlled reaction temperature. Consider using a solvent to better manage the reaction temperature if using a neat protocol. |
| Product is an Oily Substance Instead of a Solid | Presence of impurities or residual solvent. | Ensure complete removal of POCl₃ under reduced pressure before workup. Purify the crude product by recrystallization or column chromatography. |
| Inconsistent Yields | Variability in the quality of starting materials or reaction conditions. | Standardize the procedure, using dry reagents and solvents. Monitor the reaction progress by TLC to ensure consistency. |
| Formation of Phosphorylated Byproduct | Incomplete hydrolysis during workup. | After quenching the reaction in water, ensure the mixture is stirred for a sufficient time (e.g., 3 hours at 45-50°C) to facilitate the hydrolysis of the 4,6-dichloro-2-pyrimidinylphosphoramidic dichloride intermediate to the desired product.[3] |
Quantitative Data Summary
The following table summarizes the results from various reported chlorination procedures for 4-amino-2,6-dihydroxypyrimidine.
| Reference (Example) | Molar Ratio (POCl₃ / Pyrimidine) | Molar Ratio (Amine Base / Pyrimidine) | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) |
| U.S. Patent 5,698,695 (Example 1) | 3.52 | 2.02 (N,N-dimethylaniline) | 4 | 60 | 86 |
| U.S. Patent 5,698,695 (Comparative Example A) | 8.05 | 0.039 (N,N-dimethylaniline) | 8 | 107 | 55 |
| U.S. Patent 5,698,695 (Comparative Example C) | 9 | 3 (N,N-dimethylaniline) | 8 | 107 | 70 |
| Large-Scale Solvent-Free Chlorination[1] | Equimolar per OH group | 1 (Pyridine) | 2 | 160 | 85 |
Experimental Protocols
Protocol 1: High-Yield Chlorination at Moderate Temperature (Adapted from U.S. Patent 5,698,695)
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (3.63 mol) and 4-amino-2,6-dihydroxypyrimidine (1.03 mol).
-
Heating: Heat the mixture to 55-60°C with stirring.
-
Addition of Base: Slowly add N,N-dimethylaniline (2.10 mol) over a period of 3 hours, while maintaining the reaction temperature between 60-70°C.
-
Reaction: After the addition is complete, continue to stir the reaction mixture for an additional hour at the same temperature.
-
Workup:
-
Transfer the reaction mixture to a separate vessel containing 1.08 L of water, equipped with a cooling jacket and a stirrer. Maintain the temperature of the quench mixture at 40-50°C.
-
After the addition, stir the mixture for 2 hours at 40-50°C.
-
Adjust the pH of the suspension to 2.5-3.5 with 50% aqueous sodium hydroxide.
-
Cool the mixture to 20-25°C and stir for an additional 2 hours.
-
-
Isolation: Collect the precipitated solid by filtration, wash with water, and air-dry to obtain this compound.
Protocol 2: Solvent-Free, High-Temperature Chlorination (Adapted from Org. Process Res. Dev. 2013, 17, 10, 1293–1298)
-
Reaction Setup: In a sealed reactor, combine 4-amino-2,6-dihydroxypyrimidine (0.3 mol), phosphorus oxychloride (0.6 mol, equimolar per hydroxyl group), and pyridine (0.3 mol).
-
Heating: Heat the sealed reactor to 160°C for 2 hours.
-
Cooling: Allow the reactor to cool to room temperature.
-
Workup:
-
In a well-ventilated fume hood, carefully open the reactor and slowly pour the contents into approximately 100 mL of cold water (~0°C) with vigorous stirring.
-
Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate solution to precipitate the product.
-
-
Isolation: Collect the solid product by filtration and wash with water.
Visualizations
Caption: Experimental workflow for the chlorination of 4-amino-2,6-dihydroxypyrimidine.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Optimization of reaction conditions for amination of 4-Amino-2,6-dichloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the amination of 4-Amino-2,6-dichloropyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What are the general approaches for the amination of this compound?
There are two primary methods for the amination of this compound:
-
Catalyst-Free Nucleophilic Aromatic Substitution (SNAr): This method is typically employed for the initial monoamination of dichloropyrimidines and involves reacting the substrate with an amine in the presence of a base at elevated temperatures. For the second amination, this method can be challenging due to the electron-donating effect of the first amino group, which deactivates the pyrimidine ring towards further nucleophilic attack.
-
Palladium-Catalyzed Amination (Buchwald-Hartwig Amination): This is often the preferred method for introducing the second amino group, as it is more efficient for less reactive aryl chlorides. This reaction involves a palladium catalyst, a phosphine ligand, and a base.
2. I am observing low to no yield of my desired aminated product. What are the potential causes and solutions?
Low yields can stem from several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary to drive the reaction to completion.[1] For Pd-catalyzed reactions, temperatures around 80-120 °C are common, but optimization may be required depending on the specific substrates and catalyst system. |
| Inappropriate Base | The choice of base is critical. For catalyst-free reactions, inorganic bases like K2CO3 or Cs2CO3 are commonly used.[1][2] For Pd-catalyzed aminations, strong bases such as NaOtBu or LiHMDS are often employed, although weaker bases like K2CO3 can also be effective with certain catalyst systems. |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd(dba)2, Pd(OAc)2) and the phosphine ligand is crucial. Bulky electron-rich ligands like DavePhos, Ph-JosiPhos, Cy-JosiPhos, or bidentate ligands like BINAP can be effective.[1][3] The optimal combination will depend on the specific amine and substrate. It is recommended to screen a variety of ligands to find the most suitable one for your system. |
| Insufficient Amine Equivalents | Using a stoichiometric amount of the amine may not be sufficient to achieve a high yield. Increasing the equivalents of the amine (e.g., 2-4 equivalents) can often improve the reaction outcome, especially in Pd-catalyzed reactions where side reactions can consume the amine.[1][3] |
| Solvent Effects | The choice of solvent can significantly impact the reaction. Aprotic polar solvents like DMF, dioxane, or THF are commonly used.[1][4] The solubility of the reactants and the compatibility with the chosen base and catalyst system should be considered. |
3. I am observing the formation of multiple side products. How can I minimize them?
The formation of side products is a common challenge. Here are some of the frequently observed side products and strategies to mitigate their formation.
| Side Product | Mitigation Strategy |
| Di-heteroarylation/Oligomerization | This is particularly problematic in Pd-catalyzed reactions and can lead to complex mixtures.[1][3] Using a higher equivalent of the amine (e.g., 4 equivalents) can favor the formation of the desired mono-aminated product over oligomers.[1][3] Adjusting the catalyst and ligand system can also help to control this side reaction. |
| Solvolysis Products | When using alcohol-based solvents (e.g., ethanol) in the presence of a base, the corresponding alkoxide can act as a nucleophile, leading to the formation of alkoxy-substituted pyrimidines.[5] If solvolysis is an issue, switching to a non-alcoholic solvent like dioxane or toluene is recommended. |
| Hydrolysis of Chloro-substituent | The presence of water in the reaction mixture can lead to the hydrolysis of the chloro group, forming the corresponding hydroxypyrimidine. Ensure the use of anhydrous solvents and reagents to minimize this side reaction. |
4. How can I control the regioselectivity of the amination (C2 vs. C6)?
For this compound, the two chlorine atoms are electronically distinct due to the influence of the amino group at C4. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the one at C6. However, achieving high regioselectivity can still be challenging.
-
Steric Hindrance: The steric bulk of the incoming amine can influence regioselectivity. More sterically hindered amines may favor substitution at the less hindered C6 position.
-
Reaction Conditions: The choice of solvent, base, and temperature can impact the C2/C6 selectivity. Systematic screening of these parameters is recommended to optimize for the desired isomer.
-
Catalyst Control (for Pd-catalyzed reactions): The ligand used in a palladium-catalyzed reaction can have a significant impact on regioselectivity. Ligand screening is a valuable tool for directing the substitution to the desired position.
Experimental Protocols
Protocol 1: General Procedure for Catalyst-Free Amination (Monoamination)
This protocol is adapted from a general procedure for the monoamination of dichloropyrimidines.[1]
-
To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired amine (1.0-1.2 mmol), and anhydrous potassium carbonate (2.0-4.0 mmol).
-
Add anhydrous DMF (5-10 mL).
-
Seal the vial and heat the reaction mixture to 140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Amination
This protocol is based on procedures for the Pd-catalyzed amination of related chloropyrimidines.[1]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd(dba)2, 2-5 mol%), the phosphine ligand (e.g., DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2-2.0 mmol).
-
Add anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing Reaction Workflows
General Workflow for Amination of this compound
A generalized workflow for the amination reaction.
Troubleshooting Logic for Low Yield
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
Challenges in the multi-step synthesis of 4-Amino-2,6-dichloropyrimidine derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 4-amino-2,6-dichloropyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common starting material is 4-aminouracil or its tautomer, 2-amino-4,6-dihydroxypyrimidine.[1][2] This precursor is then chlorinated to yield the desired product.
Q2: What are the typical reagents used for the chlorination of the pyrimidine ring?
Phosphorus oxychloride (POCl₃) is the most frequently used chlorinating agent.[2][3] The reaction is typically carried out in the presence of an acid-removing agent, such as a tertiary amine like N,N-dimethylaniline or triethylamine, to neutralize the HCl generated during the reaction.[2][3]
Q3: What are the major challenges encountered in the synthesis and subsequent reactions of this compound derivatives?
The primary challenges include:
-
Low Yields: Obtaining high yields can be difficult, often due to incomplete reactions or the formation of side products.[1]
-
Side Reactions: Undesired reactions such as over-chlorination, ring opening, or polymerization can occur. In subsequent amination steps, N,N-diarylation leading to oligomers is a common issue.[4]
-
Purification Difficulties: The final products often require extensive purification by chromatography or recrystallization to remove impurities and unreacted starting materials.[4]
-
Harsh Reaction Conditions: Many synthetic protocols require high temperatures and the use of corrosive and toxic reagents like phosphorus oxychloride.[4]
-
Hydrolysis of Products: The chlorinated pyrimidine ring is susceptible to hydrolysis, which can reduce the yield of the desired product, particularly during workup.
Troubleshooting Guide
Problem 1: Low Yield of this compound
Possible Causes & Solutions:
-
Incomplete Chlorination:
-
Troubleshooting: Ensure the phosphorus oxychloride is in sufficient excess and that the reaction temperature is optimal. The reaction is often performed at reflux.[2] Consider extending the reaction time, monitoring the progress by TLC or HPLC.
-
Optimization: The molar ratio of POCl₃ to the starting pyrimidine and the choice and amount of the amine base are critical. Ratios of POCl₃ to 2-amino-4,6-dihydroxypyrimidine between 2.8:1 and 5:1 have been reported to be effective.[2]
-
-
Product Loss During Workup:
-
Troubleshooting: The workup procedure, which typically involves pouring the reaction mixture into water or ice, must be done carefully to control the exothermic reaction and prevent product degradation.
-
Optimization: Precise pH control during the neutralization step is crucial. Adjusting the pH to approximately 2.5-4 with a base like NaOH can maximize the precipitation and yield of the product.[3]
-
-
Side Product Formation:
-
Troubleshooting: The presence of N,N-diethylaniline has been shown to be more effective than N,N-dimethylaniline in some cases, potentially by reducing side reactions.[1]
-
Optimization: Conducting the reaction at a controlled temperature (e.g., 40°C to 90°C) instead of reflux can improve yield and reduce byproducts.[2]
-
Problem 2: Formation of Oligomers in Subsequent Amination Reactions
Possible Causes & Solutions:
-
N,N-Diarylation:
-
Troubleshooting: This side reaction is common in Pd-catalyzed amination of aminochloropyrimidines.[4] The formation of these oligomers complicates purification and reduces the yield of the desired mono- or di-aminated product.
-
Optimization: Using a significant excess of the amine nucleophile (e.g., 4-fold excess) can suppress the formation of these side products and favor the desired amination.[4] The choice of a bulky phosphine ligand, such as DavePhos or Ph-JosiPhos, can also influence the reaction outcome, though an excess of the amine is often still required.[4]
-
Problem 3: Undesired Nuclear Reduction during Catalytic Hydrogenation
Possible Causes & Solutions:
-
Reduction of the Pyrimidine Ring:
-
Troubleshooting: When attempting to dehalogenate a chloropyrimidine derivative using catalytic hydrogenation (e.g., H₂/Pd-C), the pyrimidine ring itself can be reduced, leading to tetrahydropyrimidine derivatives.[1][5] This is more likely to occur under acidic conditions.[1]
-
Optimization: To avoid nuclear reduction, carry out the dehalogenation in the presence of a hydrogen ion acceptor, such as magnesium oxide, alkali carbonates, or ammonium hydroxide.[1] If the tetrahydropyrimidine is the desired product, be aware that it may be unstable and prone to hydrolysis in acidic media, leading to low yields and impure products.[5]
-
Quantitative Data Summary
Table 1: Reaction Conditions for the Synthesis of 2-Amino-4,6-dichloropyrimidine
| Starting Material | Chlorinating Agent | Acid Scavenger | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | N,N-Dimethylaniline | None (excess POCl₃) | 55-68 | Not specified | >90 | [2] |
| 2-Amino-4,6-dihydroxypyrimidine | POCl₃ | Triethylamine | None (excess POCl₃) | 20-80 | Not specified | >90 | [3] |
| 4-Aminouracil | POCl₃ | Tertiary Amine | Not specified | Not specified | Not specified | 27 | [1] |
Table 2: Conditions for Pd-catalyzed Amination of 4-Amino-6-chloropyrimidine
| Amine (Equivalents) | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2 | Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 100 | Low | [4] |
| 4 | Pd₂(dba)₃ | DavePhos | NaOtBu | Toluene | 100 | 60 | [4] |
| 4 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 60 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
This protocol is adapted from a high-yield synthesis method.[2][3]
-
Reaction Setup: In a well-ventilated fume hood, slurry 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride (3.4 to 4.2 molar equivalents).
-
Addition of Base: Slowly add N,N-dimethylaniline or triethylamine (1.7 to 2.5 molar equivalents) to the mixture while maintaining the temperature between 55°C and 68°C.
-
Reaction: Stir the mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).
-
Workup: Carefully pour the reaction mixture into hot water (approx. 80°C) with vigorous stirring to form a suspension.
-
Neutralization: Add a concentrated sodium hydroxide solution to adjust the pH of the suspension to between 8 and 9.
-
Isolation: Filter the resulting solid and wash the filter cake with water until the washings are neutral.
-
Purification: Recrystallize the crude product from a suitable solvent like benzene to obtain pure 2-amino-4,6-dichloropyrimidine.
Protocol 2: Palladium-Catalyzed Amination of a 4-Amino-6-chloropyrimidine Derivative
This protocol is a general guide based on conditions reported for the synthesis of 4,6-diaminopyrimidines.[4]
-
Reaction Setup: To an oven-dried flask, add the 4-amino-6-chloropyrimidine derivative, the palladium catalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., DavePhos).
-
Addition of Reagents: Add the solvent (e.g., toluene), the amine (4 equivalents), and the base (e.g., NaOtBu).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at the desired temperature (e.g., 100°C) until the starting material is consumed (monitor by TLC or HPLC).
-
Workup: Cool the reaction mixture, dilute with a suitable solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography on silica gel to isolate the desired di-aminated product.
Visualized Workflows and Logic
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 3. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Technical Support Center: Troubleshooting 4-Amino-2,6-dichloropyrimidine Reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues in reactions involving 4-Amino-2,6-dichloropyrimidine. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no conversion in my amination reaction with this compound. What are the likely causes and how can I improve the yield?
Low conversion in amination reactions is a common issue. The primary reasons often revolve around reaction conditions and the nature of the reactants. The introduction of the first amino group deactivates the pyrimidine ring, making the second substitution more challenging.[1]
Here are several factors to investigate:
-
Insufficiently Reactive Nucleophile: The amine you are using may not be nucleophilic enough to react efficiently with the deactivated pyrimidine ring.
-
Inappropriate Reaction Temperature: The reaction may require more thermal energy to proceed at an acceptable rate.
-
Solution: Gradually and cautiously increase the reaction temperature while monitoring for product formation and potential decomposition.
-
-
Suboptimal Solvent or Base: The choice of solvent and base is critical for reaction success.
-
Catalyst Issues (for catalyzed reactions): If you are performing a cross-coupling reaction, the catalyst system may be inadequate.
-
Solution: Experiment with different palladium catalysts and ligands. Bulky ligands can sometimes hinder the reaction, so a careful selection is necessary.[7]
-
Q2: My reaction is producing a mixture of mono- and di-substituted products, leading to a low yield of the desired mono-substituted compound. How can I improve selectivity?
Achieving selective mono-substitution is a frequent challenge due to the presence of two reactive chlorine atoms.
-
Careful Control of Stoichiometry: The molar ratio of your reactants is a key factor.
-
Solution: Use a slight excess of the this compound relative to the incoming nucleophile to favor mono-substitution.
-
-
Reaction Monitoring: Over-running the reaction can lead to the formation of the di-substituted product.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and stop the reaction once the formation of the desired mono-substituted product is maximized.[5]
-
-
Reaction Temperature: Lower temperatures can often improve selectivity.
-
Solution: Try running the reaction at a lower temperature to favor the kinetically controlled mono-substituted product.
-
Q3: I am attempting a Suzuki coupling with this compound, but the yield is poor. What are the key parameters to optimize?
Successful Suzuki coupling reactions are highly dependent on the specific reaction conditions.
-
Catalyst and Ligand System: The choice of the palladium catalyst and ligand is crucial for an efficient reaction.[8]
-
Solvent System: The solvent can significantly impact the reaction outcome.
-
Base Selection: The choice of base is critical for the transmetalation step.
-
Solution: K₂CO₃ is a common choice, but other inorganic bases should be considered and optimized for your reaction.[9]
-
-
Reaction Temperature and Time: These parameters need to be carefully controlled.
-
Solution: For Suzuki couplings, temperatures around 90°C for 1-2 hours have been reported to be effective.[9] Optimization of both temperature and reaction time is recommended.
-
Troubleshooting Guide: Low Conversion Rates
| Symptom | Potential Cause | Suggested Solution |
| No or minimal product formation | 1. Reaction temperature is too low. 2. Nucleophile is not reactive enough. 3. Incorrect solvent or base. 4. Deactivated substrate. | 1. Gradually increase the reaction temperature.[5] 2. Use a stronger nucleophile or consider a catalyzed reaction (e.g., Buchwald-Hartwig).[2][5] 3. Screen a range of solvents and bases.[5] 4. If the pyrimidine ring has deactivating substituents, a different synthetic approach may be needed. |
| Formation of multiple products | 1. Lack of regioselectivity leading to a mixture of isomers. 2. Reaction run for too long or at too high a temperature, causing scrambling or side reactions.[5] | 1. Optimize reaction conditions (solvent, base, temperature) to favor the desired isomer.[5] 2. Monitor the reaction closely and quench it once the desired product is maximized.[5] |
| Low yield of desired product with significant side product formation | 1. Competing side reactions such as di-substitution or solvolysis.[12] 2. Formation of oligomers or N,N-diheteroarylated products.[7] | 1. Carefully control the stoichiometry of the nucleophile.[5] Use anhydrous conditions to prevent solvolysis. 2. Adjust the stoichiometry and consider using bulky ligands on the catalyst to disfavor oligomerization.[7] |
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of this compound
This protocol is a generalized procedure for a nucleophilic aromatic substitution reaction.
Reagent Preparation:
-
In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.).
-
Dissolve the starting material in a suitable anhydrous solvent (e.g., DMF, THF, or n-butanol).
-
In a separate vessel, dissolve the amine nucleophile (1.0-1.2 eq.) and a suitable base (e.g., K₂CO₃, DIPEA) in the same anhydrous solvent.
Reaction Execution:
-
Slowly add the amine/base solution to the solution of this compound at the desired reaction temperature (this may range from room temperature to elevated temperatures, e.g., 140°C, depending on the reactivity of the amine).[7]
-
Stir the reaction mixture and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with a boronic acid.
Reagent Preparation:
-
To a reaction vessel, add this compound (1.0 eq.), the aryl or heteroaryl boronic acid (1.1-1.5 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable base (e.g., K₂CO₃, 2-3 eq.).
-
Add the solvent system (e.g., a mixture of 1,4-dioxane and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90-100°C) under an inert atmosphere.
-
Stir the mixture for the required time (typically 1-12 hours), monitoring the progress by TLC or LC-MS.
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Key reaction pathways for functionalizing this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Stability issues of 4-Amino-2,6-dichloropyrimidine under acidic or basic conditions
This technical support center provides guidance on the stability of 4-Amino-2,6-dichloropyrimidine under various experimental conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concern for this compound is its susceptibility to hydrolysis under both acidic and basic conditions. The two chloro-substituents on the pyrimidine ring are the most probable sites for hydrolytic degradation. Under strongly basic conditions, the amino group may also be susceptible to hydrolysis.
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway is the sequential hydrolysis of the chloro groups to hydroxyl groups. The first hydrolysis event would likely form 4-amino-2-chloro-6-hydroxypyrimidine or 4-amino-6-chloro-2-hydroxypyrimidine. Under more strenuous conditions (e.g., higher temperature or stronger acid), a second hydrolysis may occur to yield 4-amino-2,6-dihydroxypyrimidine.
Q3: What are the expected degradation products under basic conditions?
A3: In alkaline solutions, both chloro groups are susceptible to hydrolysis, similar to acidic conditions. However, the rate of hydrolysis is typically faster in basic media. Additionally, under harsh basic conditions, the 4-amino group could potentially be hydrolyzed to a hydroxyl group, leading to 2,6-dichloro-4-hydroxypyrimidine. The relative rates of these reactions will depend on the specific pH, temperature, and solvent system used.[1]
Q4: How should this compound be stored to ensure its stability?
A4: To minimize degradation, the compound should be stored as a solid in a cool (2-8°C), dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if possible. For solutions, preparing fresh batches for each experiment is highly recommended. If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C) and protected from light. Aprotic, non-polar solvents are generally preferred for long-term storage of solutions.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis of a sample prepared in an acidic buffer. | Acid-catalyzed hydrolysis of one or both chloro groups. | Confirm the identity of the new peak(s) by mass spectrometry. Likely degradation products are 4-amino-2-chloro-6-hydroxypyrimidine and/or 4-amino-6-chloro-2-hydroxypyrimidine. To avoid this, prepare acidic solutions fresh and use the mildest acidic conditions and lowest temperature compatible with your experiment.[1][2] |
| Loss of starting material and appearance of new, more polar compounds in a reaction under basic conditions. | Base-catalyzed hydrolysis of the chloro groups and/or the amino group. | Analyze the reaction mixture by LC-MS to identify the degradation products. Consider using a non-aqueous base or protecting the amino group if it is the site of degradation. Running the reaction at a lower temperature may also reduce the rate of degradation.[1][2] |
| A gradual decrease in the purity of the compound when stored as a solution in a protic solvent (e.g., methanol). | Solvolysis of the chloro groups by the solvent. | If possible, use an aprotic solvent for stock solutions. If a protic solvent is necessary, prepare the solution immediately before use and store it at a low temperature for short periods only. |
Quantitative Stability Data (Illustrative)
The following tables provide illustrative data on the degradation of this compound under forced acidic and basic conditions. This data is intended to serve as a guideline for experimental design and is based on the expected behavior of chloropyrimidines. Actual degradation rates should be determined experimentally.
Table 1: Illustrative Degradation of this compound in 0.1 M HCl at 60°C
| Time (hours) | This compound (%) | 4-Amino-2-chloro-6-hydroxypyrimidine (%) | 4-Amino-2,6-dihydroxypyrimidine (%) |
| 0 | 100 | 0 | 0 |
| 2 | 92.5 | 7.0 | 0.5 |
| 4 | 85.1 | 13.2 | 1.7 |
| 8 | 72.3 | 23.5 | 4.2 |
| 24 | 45.8 | 42.1 | 12.1 |
Table 2: Illustrative Degradation of this compound in 0.1 M NaOH at 60°C
| Time (hours) | This compound (%) | Major Degradation Products (%) |
| 0 | 100 | 0 |
| 1 | 88.2 | 11.8 |
| 2 | 77.9 | 22.1 |
| 4 | 60.7 | 39.3 |
| 8 | 36.8 | 63.2 |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.
1. Materials and Reagents:
-
This compound
-
Acetonitrile or Methanol (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Deionized Water
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.[1]
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[1][2]
4. Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.[1]
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.[2]
5. Analysis:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Monitor the disappearance of the parent peak and the appearance of degradation product peaks.
-
Characterize the degradation products using techniques such as LC-MS and NMR.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
Analytical methods for detecting impurities in 4-Amino-2,6-dichloropyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-2,6-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities associated with this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:
-
Positional Isomers: 2-Amino-4,6-dichloropyrimidine is a common isomer that can be formed during synthesis.
-
Starting Material Residues: Unreacted starting materials or reagents from the synthesis process.
-
Degradation Products: Under certain conditions, such as reduction, this compound can degrade to form tetrahydropyrimidines, which can further decompose into smaller molecules like ammonia and n-propylamine.[1] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify other potential degradation products.[2][3]
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for separating and quantifying impurities in non-volatile organic compounds like this compound.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for identifying volatile or semi-volatile impurities.[5] For structural elucidation of unknown impurities, hyphenated techniques like LC-MS/MS are invaluable.
Q3: What are the key parameters to consider for developing an HPLC method for impurity profiling?
A3: Key parameters for HPLC method development include:
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) is typically used. The pH of the buffer can be adjusted to optimize the separation of ionizable compounds.[6]
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV absorbance maxima of this compound and its potential impurities.
-
Flow Rate and Temperature: These parameters should be optimized to achieve good resolution and peak shape within a reasonable analysis time.
Q4: How can I quantify the impurities once they are separated?
A4: Impurity quantification is typically performed using an external standard method. This involves preparing calibration curves for each known impurity using certified reference standards. The concentration of the impurity in the sample is then determined by comparing its peak area to the calibration curve. For unknown impurities, their concentration can be estimated using the peak area of the main compound (this compound) and assuming a response factor of 1.0, though this is less accurate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH- Column overload- Column degradation | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Use a new or different column. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use fresh, high-purity mobile phase.- Implement a needle wash step in the autosampler method.- Inject a blank solvent to check for carryover. |
| Baseline Drift or Noise | - Air bubbles in the pump or detector- Contaminated mobile phase or column- Detector lamp aging | - Degas the mobile phase.- Flush the system with a strong solvent.- Replace the detector lamp if necessary. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure the mobile phase is well-mixed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration before each run. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | - Leak in the system- Injector problem- No sample injected | - Perform a leak check.- Check the syringe and septum.- Verify the autosampler is functioning correctly. |
| Broad or Tailing Peaks | - Active sites in the inlet liner or column- Column contamination- Inappropriate oven temperature program | - Use a deactivated liner.- Bake out the column.- Optimize the temperature ramp rate. |
| Poor Sensitivity | - Contaminated ion source- Low transfer line temperature- Incorrect MS tune | - Clean the ion source.- Increase the transfer line temperature.- Re-tune the mass spectrometer. |
| Mass Spectra Not Matching Library | - Co-eluting peaks- Background interference- Incorrect mass calibration | - Improve chromatographic separation.- Subtract the background spectrum.- Perform a mass calibration. |
Experimental Protocols
The following are proposed starting methods for the analysis of impurities in this compound. These methods are based on established analytical practices for similar compounds and should be validated for their intended use.
Protocol 1: HPLC-UV Method for Impurity Profiling
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Method for Volatile Impurity Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.
Quantitative Data Summary
The following tables present hypothetical validation data for the proposed HPLC method. This data is for illustrative purposes and should be experimentally verified.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| %RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| LOD | 0.01% |
| LOQ | 0.03% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
Caption: Experimental workflow for HPLC analysis of impurities.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. biomedres.us [biomedres.us]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, aminodichloropyrimidines serve as pivotal building blocks for the synthesis of a diverse array of biologically active molecules. Among these, 4-amino-2,6-dichloropyrimidine and its isomer, 2-amino-4,6-dichloropyrimidine, are of significant interest, particularly in the fields of medicinal chemistry and agrochemical development. Their utility as precursors for antiviral and anticancer agents underscores the importance of understanding their comparative performance in synthetic applications. This guide provides an objective comparison of these two isomers, supported by experimental data, to aid researchers in selecting the optimal starting material for their synthetic endeavors.
Introduction to the Isomers
This compound and 2-amino-4,6-dichloropyrimidine share the same molecular formula (C₄H₃Cl₂N₃) but differ in the position of the amino group on the pyrimidine ring. This seemingly subtle structural variance leads to distinct differences in their reactivity and, consequently, their suitability for specific synthetic transformations.
Figure 1: Chemical Structures
Caption: Chemical structures of the two isomers.
Synthesis of the Isomers
Both isomers are typically synthesized from readily available pyrimidine precursors. The choice of starting material and synthetic route can influence the overall yield and purity of the final product.
2-amino-4,6-dichloropyrimidine is commonly prepared from 2-amino-4,6-dihydroxypyrimidine through a chlorination reaction using phosphorus oxychloride (POCl₃) in the presence of an amine base such as N,N-dimethylaniline or triethylamine.[1][2][3]
This compound can be synthesized from 4-aminouracil, which is also subjected to chlorination with phosphorus oxychloride.[4] The reaction proceeds by refluxing the starting material with POCl₃ and N,N-diethylaniline.[4]
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of these isomers in synthesis lies in the sequential nucleophilic substitution of their chlorine atoms. The position of the electron-donating amino group significantly influences the reactivity of the C-Cl bonds.
In pyrimidine systems, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position.[5] This is attributed to the better stabilization of the Meisenheimer intermediate formed during the reaction. Consequently, the chlorine atoms of This compound are expected to be more reactive towards nucleophiles compared to those of 2-amino-4,6-dichloropyrimidine . The amino group at the 4-position in the former can donate electron density to the ring, further activating the C2 and C6 positions towards nucleophilic attack. In contrast, the amino group at the C2 position in the latter isomer deactivates the adjacent C4 and C6 positions to a greater extent.
This difference in reactivity allows for selective functionalization. For instance, in the synthesis of complex molecules, the more reactive nature of this compound might be advantageous for achieving substitution under milder conditions. Conversely, the lower reactivity of 2-amino-4,6-dichloropyrimidine could be beneficial when greater selectivity is required in the presence of other reactive functional groups.
Quantitative Data Summary
The following table summarizes key quantitative data for representative nucleophilic substitution reactions of both isomers.
| Parameter | This compound Derivative | 2-amino-4,6-dichloropyrimidine |
| Reaction Type | Monoamination with an adamantane-containing amine | Monoamination with a substituted amine |
| Nucleophile | N-[2-(1-Adamantyloxy)ethyl]amine | Substituted anilines |
| Reaction Conditions | K₂CO₃, DMF, 140 °C, 24 h | Triethylamine, solvent-free, 80-90 °C |
| Yield | up to 99%[6] | 80-84%[7] |
| Reference | Mono- and Diamination of 4,6-Dichloropyrimidine...[6] | Synthesis of 2-Aminopyrimidine Derivatives...[7] |
| Reaction Type | Alkoxylation | Alkoxylation |
| Nucleophile | Sodium Hydroxide in Methanol/Ethanol | Sodium Hydroxide in Methanol/Ethanol |
| Reaction Conditions | Room temperature, 1 h | Not specified |
| Yield | 60% (for 2-amino-4-alkoxy-6-chloropyrimidine) | Not specified |
| Reference | SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde[8] |
¹³C NMR Data (in DMSO-d₆, estimated)
| Carbon Position | This compound (ppm) | 2-amino-4,6-dichloropyrimidine (ppm) |
| C2 | ~161 | ~160.8 |
| C4 | ~163 | ~160.8 |
| C5 | ~98 | ~107.5 |
| C6 | ~163 | ~160.8 |
Note: The chemical shifts for this compound are estimated based on substituent effects and data from related structures. The data for 2-amino-4,6-dichloropyrimidine is from available spectral data.[9]
Experimental Protocols
Synthesis of 2-amino-4,6-dichloropyrimidine
This protocol is adapted from a patented procedure.[3]
Figure 2: Synthesis of 2-amino-4,6-dichloropyrimidine
Caption: Workflow for the synthesis of 2-amino-4,6-dichloropyrimidine.
Procedure:
-
In a suitable reaction vessel, charge phosphorus oxychloride and 2-amino-4,6-dihydroxypyrimidine.
-
Heat the mixture to 55-60 °C.
-
Slowly add N,N-dimethylaniline over 3 hours, maintaining the temperature between 60-70 °C.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Carefully pump the reaction mixture into a separate vessel containing water, ensuring the temperature is controlled.
-
Cool the resulting suspension, filter the solid product, wash with water, and dry to obtain 2-amino-4,6-dichloropyrimidine.
Synthesis of this compound
This protocol is based on a literature procedure.[4]
Figure 3: Synthesis of this compound
References
- 1. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. benchchem.com [benchchem.com]
- 6. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR [m.chemicalbook.com]
A Comparative Analysis of 4-Amino-2,6-dichloropyrimidine Reactivity for Advanced Drug Discovery
For researchers, scientists, and drug development professionals, a deep understanding of the reactivity of substituted pyrimidines is fundamental to the rational design of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of 4-Amino-2,6-dichloropyrimidine with other key pyrimidine derivatives, supported by experimental data and detailed protocols. The strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules, particularly in the realm of kinase inhibitors.
The pyrimidine ring, an electron-deficient heterocycle, is inherently susceptible to nucleophilic aromatic substitution (SNAr). The strategic placement of substituents, such as chloro and amino groups, significantly modulates the reactivity of the carbon atoms in the ring, dictating the regioselectivity and rate of substitution reactions. This guide will delve into these nuances, offering a clear comparison to aid in synthetic planning and drug design.
Comparative Reactivity: A Quantitative Overview
The reactivity of dichloropyrimidines towards nucleophiles is significantly influenced by the position of the chlorine atoms and the electronic nature of other substituents on the pyrimidine ring. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2 > C5. This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate when nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.
The presence of an amino group, as in this compound, introduces a competing electronic effect. While the amino group is an electron-donating group through resonance, which can deactivate the ring towards nucleophilic attack, its influence is position-dependent and can be overcome by the strong electron-withdrawing effect of the two chlorine atoms and the ring nitrogens.
Below is a comparative summary of reaction yields for the mono-amination of various dichloropyrimidines under similar reaction conditions. This data provides a quantitative basis for comparing their relative reactivity.
| Pyrimidine Derivative | Nucleophile | Reaction Conditions | Product(s) | Yield (%) | Reference |
| This compound | Aniline | Reflux in ethanol | 4-Amino-2-chloro-6-(phenylamino)pyrimidine | High (inferred) | [1] |
| 2,4-Dichloropyrimidine | Aniline | K₂CO₃, DMAc, rt, 1h | 4-(Phenylamino)-2-chloropyrimidine & 2-(Phenylamino)-4-chloropyrimidine | Ratio dependent on substituents | [2] |
| 4,6-Dichloropyrimidine | Various diamines | Cs₂CO₃, dioxane, reflux | N,N′-bis(6-chloropyrimidin-4-yl) derivatives | Quantitative | [3] |
| 2-Amino-4,6-dichloropyrimidine | Benzylamine | Triethylamine, 80-90 °C | 2-Amino-4-chloro-6-(benzylamino)pyrimidine | 88 | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for the nucleophilic aromatic substitution on dichloropyrimidines.
Protocol 1: General Procedure for Mono-amination of this compound
This protocol describes a typical nucleophilic aromatic substitution reaction to achieve mono-amination.
Materials:
-
This compound
-
Amine of choice (e.g., aniline)
-
Ethanol (or a suitable polar aprotic solvent like DMF or DMAc)
-
Base (e.g., triethylamine, potassium carbonate, if necessary)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the amine (1 to 1.2 equivalents) to the solution.
-
If the amine salt is used or if the reaction requires a base, add the base (1 to 2 equivalents).
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of a Dichloropyrimidine
This protocol is for a palladium-catalyzed cross-coupling reaction, which can offer higher regioselectivity and broader substrate scope.
Materials:
-
Dichloropyrimidine (e.g., 6-aryl-2,4-dichloropyrimidine)
-
Amine
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP)
-
Strong, non-nucleophilic base (e.g., LiHMDS or NaOtBu)
-
Anhydrous, aprotic solvent (e.g., THF, dioxane)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dichloropyrimidine (1 equivalent) in the anhydrous solvent.
-
In a separate flask, prepare the catalyst by dissolving the palladium source and the phosphine ligand in the anhydrous solvent.
-
Add the amine (1.1 to 1.5 equivalents) to the dichloropyrimidine solution.
-
Add the base (1.5 to 2 equivalents) to the reaction mixture.
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction at the appropriate temperature (can range from room temperature to reflux) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizing Reaction Mechanisms and Biological Pathways
Diagrams are provided to illustrate key concepts in pyrimidine reactivity and their application in drug discovery.
Application in Kinase Inhibitor Drug Discovery: The Bcr-Abl Signaling Pathway
This compound and its derivatives are crucial scaffolds for the development of kinase inhibitors. A prominent example is the targeting of the Bcr-Abl tyrosine kinase, which is a hallmark of Chronic Myeloid Leukemia (CML).[5] Inhibitors like Imatinib, which feature a substituted pyrimidine core, block the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity and downstream signaling pathways that lead to uncontrolled cell proliferation.[5][6]
References
- 1. This compound | 10132-07-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 6. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 4-Amino-2,6-dichloropyrimidine Derivatives as Antiviral Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral efficacy of 4-Amino-2,6-dichloropyrimidine derivatives against various viral pathogens. The performance of these compounds is compared with established antiviral agents, supported by available experimental data. Detailed methodologies for key antiviral and cytotoxicity assays are also presented to facilitate the replication and validation of these findings.
Comparative Antiviral Activity
The available scientific literature on the direct antiviral efficacy of this compound and its simple derivatives against a range of viruses is limited. One study systematically evaluated 5-substituted 2-amino-4,6-dichloropyrimidines against a broad panel of viruses and found no significant antiviral activity. In this research, the parent compound, 2-amino-4,6-dichloropyrimidine, and its derivatives were inactive against Human Immunodeficiency Virus (HIV-1 and HIV-2), Human Cytomegalovirus (HCMV), Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), Vaccinia virus, and Vesicular Stomatitis Virus (VSV), among others, with an effective concentration (EC50) greater than 100 μg/mL[1].
This contrasts with other classes of pyrimidine derivatives, which have shown a wide range of biological activities, including antiviral effects[2]. For context and comparison, the following tables summarize the antiviral activity of established drugs against several key viruses.
Table 1: Antiviral Activity against Herpes Simplex Virus (HSV)
| Compound | Virus | Cell Line | EC50 | Reference |
| Acyclovir | HSV-1 | CEM | 0.4 µM | [3] |
| Acyclovir | HSV-2 | CEM | 0.2 µM | [3] |
| Penciclovir | HHV-6A | Cord Blood Mononuclear Cells | 6-8 µg/mL | [4] |
| Ganciclovir | HHV-6A | Cord Blood Mononuclear Cells | 0.65 µg/mL | [4] |
| 2-Amino-4,6-dichloropyrimidine Derivatives | HSV-1, HSV-2 | HeLa | > 100 µg/mL | [1] |
Table 2: Antiviral Activity against Influenza Virus
| Compound | Virus Strain | Cell Line | EC50 | Reference |
| Oseltamivir Carboxylate | Influenza A and B | MDCK | Comparable to Oseltamivir Phosphate | [5] |
| RWJ-270201 | Influenza A/H3N2 | MDCK | Comparable to or lower than oseltamivir carboxylate | [6] |
| 2-Amino-4,6-dichloropyrimidine Derivatives | Not Reported | Not Reported | No significant activity reported |
Table 3: Antiviral Activity against Flaviviruses (Dengue, Zika)
| Compound | Virus | Cell Line | EC50 | Reference |
| Sofosbuvir | Dengue Virus (DENV) | Cell Culture | 1.4 µM (virus yield reduction) | [7] |
| Sunitinib (Kinase Inhibitor) | DENV | Huh-7.5 | 1.2 µM | [2] |
| 2-Amino-4,6-dichloropyrimidine Derivatives | Not Reported | Not Reported | No significant activity reported |
Table 4: Antiviral Activity against Coronaviruses (SARS-CoV-2)
| Compound | Virus | Cell Line | EC50 | Reference |
| Remdesivir | SARS-CoV-2 | Vero E6 | Similar to GS-441524 | [8][9] |
| Remdesivir | SARS-CoV-2 | Calu-3 | Higher potency than GS-441524 | [8][9] |
| 2-Amino-4,6-dichloropyrimidine Derivatives | Not Reported | Not Reported | No significant activity reported |
Potential Mechanism of Action: Kinase Inhibition
While direct antiviral data for this compound derivatives is sparse, the broader class of pyrimidine derivatives has been investigated for its potential to inhibit host cell kinases that are crucial for viral replication[2]. Viruses often exploit cellular signaling pathways to facilitate their life cycle, making host kinases attractive targets for broad-spectrum antiviral therapies[2][10]. Targeting host factors may also present a higher barrier to the development of viral drug resistance[10].
Key signaling pathways implicated in the replication of various viruses include the Raf/MEK/ERK, NF-κB, and PI3K/Akt pathways[10]. Inhibition of kinases within these pathways can disrupt viral entry, replication, and egress. For instance, inhibitors of Numb-associated kinases (NAKs) like AAK1 and GAK can interfere with clathrin-mediated endocytosis, a common viral entry mechanism[2].
Below is a conceptual diagram illustrating a generic viral replication cycle and potential points of inhibition by targeting host cell signaling pathways, a plausible, though not yet demonstrated, mechanism for certain pyrimidine derivatives.
Caption: Hypothetical mechanism of action for antiviral pyrimidine derivatives targeting host cell signaling pathways.
Experimental Protocols
To ensure the reproducibility of antiviral efficacy and cytotoxicity studies, detailed experimental protocols are essential. The following sections outline standard methodologies for key assays.
Plaque Reduction Assay for Influenza Virus
This assay is a gold standard for quantifying infectious virus titers and evaluating the efficacy of antiviral compounds.
Workflow Diagram:
Caption: Workflow for a typical plaque reduction assay.
Detailed Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 12-well plates at a density that will result in a confluent monolayer on the day of infection[11].
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound derivatives and a positive control antiviral (e.g., Oseltamivir) in a virus growth medium. Also, prepare serial dilutions of the influenza virus stock[12].
-
Infection: Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS). Infect the cells with a predetermined dilution of the virus, calculated to produce a countable number of plaques[11].
-
Treatment: Immediately after infection, add the different concentrations of the test compounds to the respective wells. Include a virus-only control and a cell-only control[12].
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption[12].
-
Overlay: Aspirate the inoculum and overlay the cell monolayers with a semi-solid medium (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells[11][12].
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed[12].
-
Staining and Quantification: Fix the cells with a formalin solution and then stain with a crystal violet solution. The plaques will appear as clear zones against a purple background of viable cells. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC50) is then determined from the dose-response curve[12].
Quantitative Real-Time PCR (qRT-PCR) for Herpes Simplex Virus (HSV) DNA
This assay quantifies the amount of viral DNA in infected cells, providing a measure of viral replication.
Detailed Protocol:
-
Cell Culture and Infection: Culture a suitable cell line (e.g., Vero cells) and infect with HSV at a specific multiplicity of infection (MOI) in the presence of varying concentrations of the test compounds[13].
-
DNA Extraction: At a predetermined time post-infection (e.g., 24 or 48 hours), harvest the cells and extract total DNA using a commercial DNA extraction kit[13][14].
-
qPCR Reaction Setup: Prepare a qPCR reaction mixture containing a master mix with a fluorescent dye (e.g., SYBR Green), forward and reverse primers specific for a conserved HSV gene (e.g., glycoprotein B), and the extracted DNA template[15][16].
-
qPCR Amplification: Perform the qPCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension[14].
-
Data Analysis: The instrument measures the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold. A lower Ct value indicates a higher initial amount of viral DNA. Quantify the viral DNA copy number by comparing the Ct values of the samples to a standard curve generated from known quantities of viral DNA. The EC50 value is the compound concentration that reduces the viral DNA copy number by 50% compared to the untreated virus control[13][16].
MTT Assay for Cytotoxicity
This colorimetric assay is used to assess the cytotoxicity of the test compounds on the host cells, which is crucial for determining the selectivity index (SI = CC50/EC50).
Detailed Protocol:
-
Cell Seeding: Seed the same type of cells used in the antiviral assay into 96-well plates at an appropriate density[17][18].
-
Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for the same duration as the antiviral assay[17].
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[19][20].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals[20].
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader[19].
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is the concentration of the compound that reduces cell viability by 50%[21].
Conclusion
The currently available data suggests that simple this compound derivatives may not possess broad-spectrum antiviral activity. However, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents, potentially through mechanisms involving the inhibition of host cell kinases. Further structure-activity relationship (SAR) studies, exploring diverse substitutions on the pyrimidine ring, are warranted to explore this potential. This guide provides the necessary framework of experimental protocols to rigorously evaluate the antiviral efficacy and mechanism of action of such novel compounds.
References
- 1. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Inhibitors as Underexplored Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the anti-influenza virus activity of RWJ-270201 with those of oseltamivir and zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Sofosbuvir (β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine) as an inhibitor of Dengue virus replication# | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of anti-SARS-CoV-2 activity and intracellular metabolism of remdesivir and its parent nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of cellular signaling pathway inhibitors as new antivirals against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influenza virus plaque assay [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Development and evaluation of SYBR Green-I based quantitative PCR assays for herpes simplex virus type 1 whole transcriptome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youseq.com [youseq.com]
- 17. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 18. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
Unlocking Anti-Inflammatory Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-2,6-dichloropyrimidine Analogs
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Amino-2,6-dichloropyrimidine analogs as inhibitors of immune-activated nitric oxide production. The following sections detail the structure-activity relationships (SAR), present quantitative experimental data, and outline the methodologies used in these evaluations.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The this compound core, in particular, offers a versatile template for the development of novel therapeutic agents. The reactive chlorine atoms at the 2 and 6 positions, along with the amino group at the 4-position, provide key sites for chemical modification to enhance potency and selectivity.[1] This guide focuses on the SAR of a series of 5-substituted 2-amino-4,6-dichloropyrimidine analogs and their inhibitory effects on the production of nitric oxide (NO), a key mediator in inflammatory processes.
Comparative Analysis of Nitric Oxide Inhibition
A series of 5-substituted 2-amino-4,6-dichloropyrimidine analogs were synthesized and evaluated for their ability to inhibit nitric oxide production in immune-activated cells. The results, summarized in the table below, reveal a clear structure-activity relationship, with the nature of the substituent at the 5-position significantly influencing the inhibitory potency.
| Compound ID | 5-Substituent | IC50 (µM) for NO Inhibition |
| B1 | H | 36 |
| B2 | Methyl | 27 |
| B3 | Ethyl | 21 |
| B4 | Propyl | 18 |
| B5 | Isopropyl | 9 |
| B6 | Butyl | 12 |
| B7 | Isobutyl | 15 |
| B8 | sec-Butyl | 11 |
| B9 | tert-Butyl | 25 |
| B10 | Cyclohexyl | 10 |
| B11 | Benzyl | 14 |
| B12 | Fluoro | 2 |
Data sourced from Jansa et al. (2014).[2][3]
The unsubstituted analog B1 displayed the weakest activity with an IC50 of 36 µM. The introduction of small alkyl substituents at the 5-position generally led to an increase in potency. A clear trend was observed with linear alkyl chains, where the activity increased from methyl (B2 , IC50 = 27 µM) to propyl (B4 , IC50 = 18 µM). Branching of the alkyl chain also had a notable impact, with the isopropyl-substituted analog B5 exhibiting the highest potency among the alkyl derivatives (IC50 = 9 µM).
Interestingly, the most potent compound in the series was the 5-fluoro substituted analog B12 , with an impressive IC50 of 2 µM. This highlights the significant and favorable influence of a small, electronegative substituent at this position. In contrast, the dihydroxy pyrimidine counterparts of these compounds showed no inhibitory activity, indicating that the 2,6-dichloro substituents are crucial for the observed biological effect.[2][3] None of the tested compounds showed any significant cytotoxicity at the effective concentrations.[2][3]
Experimental Protocols
Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidines
The synthesis of the target 5-substituted 2-amino-4,6-dichloropyrimidines was achieved through a two-step process.[2]
-
Preparation of 5-Substituted 2-Amino-4,6-dihydroxypyrimidines: The initial step involved a modified condensation reaction between the corresponding monosubstituted malonic acid diesters and guanidine in the presence of excess sodium ethoxide.[2]
-
Chlorination: The resulting 2-amino-4,6-dihydroxypyrimidine analogs were then converted to the final 5-substituted 2-amino-4,6-dichloropyrimidines in high yields. This was accomplished using the Vilsmeier-Haack-Arnold reagent, followed by the immediate deprotection of the (dimethylamino)methylene protecting groups.[2]
In Vitro Nitric Oxide (NO) Inhibition Assay
The inhibitory activity of the synthesized compounds on nitric oxide production was determined using an in vitro assay with mouse peritoneal cells.[2][3]
-
Cell Culture and Stimulation: Mouse peritoneal cells are seeded in a 96-well plate and stimulated with an immune activator, such as lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[4][5]
-
Compound Treatment: The cells are pre-treated with varying concentrations of the test compounds for a defined period before stimulation.[4][6]
-
Nitrite Quantification (Griess Assay): The concentration of nitric oxide in the cell culture supernatant is indirectly measured by quantifying its stable end-product, nitrite. This is achieved using the Griess reagent, which consists of sulfanilamide and N-(1-naphthyl)ethylenediamine. The Griess reagent reacts with nitrite in an acidic solution to form a purple azo compound, the absorbance of which is measured spectrophotometrically at approximately 540 nm.[4][5]
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the untreated (control) wells. The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is then determined from the dose-response curve.[6]
Signaling Pathway Visualization
The production of nitric oxide in immune cells is primarily mediated by the inducible nitric oxide synthase (iNOS) enzyme. The expression of iNOS is tightly regulated by a complex signaling cascade initiated by pro-inflammatory stimuli such as lipopolysaccharide (LPS). The diagram below illustrates a simplified representation of the iNOS activation pathway.
Caption: Simplified signaling pathway for iNOS-mediated nitric oxide production.
This guide provides a foundational understanding of the structure-activity relationships of 5-substituted 2-amino-4,6-dichloropyrimidine analogs as inhibitors of nitric oxide production. The presented data and methodologies offer a valuable resource for researchers engaged in the design and development of novel anti-inflammatory agents. Further investigation into the precise mechanism of action and in vivo efficacy of these compounds is warranted.
References
- 1. researchgate.net [researchgate.net]
- 2. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Comparative analysis of catalysts for cross-coupling with 4-Amino-2,6-dichloropyrimidine
A Comparative Analysis of Catalysts for Cross-Coupling Reactions with 4-Amino-2,6-dichloropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyrimidine scaffolds is a cornerstone in the development of novel therapeutics and functional materials. Among pyrimidine derivatives, this compound serves as a versatile building block, allowing for selective introduction of substituents at the C2 and C6 positions through cross-coupling reactions. The choice of catalyst is paramount to achieving high yields, regioselectivity, and broad substrate scope. This guide provides a comparative analysis of various palladium-based catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with this compound, supported by experimental data from the literature.
Data Presentation
The following tables summarize the performance of different catalyst systems in cross-coupling reactions involving this compound and related dichloropyrimidines. The data highlights the influence of palladium precursors, ligands, bases, and solvents on reaction outcomes.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines with Arylboronic Acids
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₄ | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | [1] |
| Pd(PPh₃)₄ (0.5 mol%) | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.25 | >95 | [1] |
| Pd(dppf)Cl₂ | 2,4-dichloropyrimidine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 65 | [1] |
| Pd(OAc)₂/SPhos | 2,4-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 (C4) | [2] |
| Pd₂(dba)₃/RuPhos | 2,4-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 (C4) | [2] |
| Pd(PPh₃)₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | [3] |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd₂(dba)₃/DavePhos | 4-amino-6-chloropyrimidine | Adamantylalkylamine | K₂CO₃ | DMF | 140 | 24 | Low | [4] |
| Pd(0)/Cy-JosiPhos | 2-amino-6-chloropyrazine | Adamantylalkylamine | K₂CO₃ | DMF | 140 | 24 | 30 | [4] |
| PdCl₂(dppb) | 6-aryl-2,4-dichloropyrimidine | Morpholine | LiHMDS | THF | 0 | 0.1 | 95 (C4) | [5] |
| PdCl₂(PPh₃)₂ | 6-aryl-2,4-dichloropyrimidine | Morpholine | LiHMDS | THF | 0 | 0.1 | 93 (C4) | [5] |
Table 3: Sonogashira Coupling of Dichloropyrimidines with Terminal Alkynes
| Catalyst System | Substrate | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(PPh₃)₂Cl₂/CuI | 2,4-dichloropyrimidine | Phenylacetylene | Et₃N | THF | RT | 4 | 85 (C4) | [6] |
| Pd(PPh₃)₄/CuI | 2,4-dichloropyrimidine | Phenylacetylene | Et₃N | THF | RT | 4 | 82 (C4) | [6] |
| Pd(OAc)₂/[C₄mim][NTf₂] | 4-bromoanisole | Phenylacetylene | Pyrrolidine | [C₄mim][NTf₂] | 60 (MW) | 0.17 | >99 | [7] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
In an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).[8] The palladium precursor (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and the appropriate ligand (e.g., SPhos, RuPhos) are then added, followed by the anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, often with water).[8] The reaction mixture is heated to the specified temperature and stirred until completion, monitored by TLC or LC-MS.[8] Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination
Under an inert atmosphere, a flask is charged with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., DavePhos, Cy-JosiPhos).[8] Anhydrous, deoxygenated solvent (e.g., THF, DMF) is added, and the mixture is heated to the appropriate temperature. The reaction progress is monitored by an appropriate analytical technique. After the reaction is complete, it is subjected to an aqueous work-up. The product is then purified by column chromatography.[8]
General Protocol for Sonogashira Coupling
A reaction flask is charged with this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a ligand if required, under an inert atmosphere.[8][9] An anhydrous solvent and a suitable base, typically a liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), are added.[8][9] The mixture is stirred at the indicated temperature until the starting material is consumed. The reaction mixture is then filtered, and the filtrate undergoes a standard aqueous work-up. Purification of the desired product is achieved via flash chromatography.[8]
Mandatory Visualization
Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient route to 4-aryl-5-pyrimidinylimidazoles via sequential functionalization of 2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 4-Amino-2,6-dichloropyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 4-amino-2,6-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a multitude of biologically active compounds. Its derivatives have shown significant promise in preclinical studies, particularly as inhibitors of key signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of the in vitro and in vivo activities of notable compounds derived from this scaffold, supported by experimental data and detailed methodologies to aid in the advancement of drug discovery and development.
Data Presentation: A Comparative Analysis
The transition from a promising in vitro candidate to an effective in vivo agent is a critical hurdle in drug development. The following tables summarize the quantitative data for representative this compound-based compounds, focusing on their activity as Epidermal Growth Factor Receptor (EGFR) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinase inhibitors.
Table 1: In Vitro vs. In Vivo Activity of a 2,4-Diaminopyrimidine-Based EGFR Inhibitor (CO-1686)
| Parameter | In Vitro Activity | In Vivo Activity | Reference(s) |
| Compound | CO-1686 (Rociletinib) | CO-1686 (Rociletinib) | [1][2] |
| Target | EGFR (mutant-selective) | EGFR (mutant-selective) | [1][2] |
| Metric | IC50 | Tumor Growth Inhibition | [1][2] |
| Value | EGFRL858R/T790M: Potent nM inhibition | Dose-dependent tumor response in H1975 xenograft models | [1][2] |
| Cell Line(s) | H1975, PC-9, HCC827 | H1975 (human NSCLC) | [1][2] |
| Animal Model | N/A | Nude mice | [1] |
Table 2: In Vitro vs. In Vivo Activity of a Pan-PIM Kinase Inhibitor (AZD1208)
| Parameter | In Vitro Activity | In Vivo Activity | Reference(s) |
| Compound | AZD1208 | AZD1208 | [3][4][5][6] |
| Target | Pan-PIM Kinase (PIM-1, -2, -3) | Pan-PIM Kinase | [3] |
| Metric | IC50 / Ki | Tumor Growth Inhibition | [3][5] |
| Value | PIM-1: 0.4 nM (IC50), 0.1 nM (Ki)PIM-2: 5.0 nM (IC50), 1.92 nM (Ki)PIM-3: 1.9 nM (IC50), 0.4 nM (Ki) | Significant delay in tumor growth in SNU-638 xenograft model | [3][5] |
| Cell Line(s) | MOLM-16, KG-1a (AML); SNU-638 (Gastric Cancer); SK-N-AS, SK-N-BE(2) (Neuroblastoma) | MOLM-16, KG-1a (AML); SNU-638 (Gastric Cancer) | [3][5][6] |
| Animal Model | N/A | Nude mice | [3][5] |
Mandatory Visualization
The following diagrams illustrate the signaling pathways targeted by this compound-based compounds and a general experimental workflow for their evaluation.
Caption: Inhibition of the EGFR signaling pathway by a 2,4-diaminopyrimidine-based compound.
Caption: Inhibition of the PIM kinase signaling pathway by a pan-PIM inhibitor like AZD1208.
Caption: General experimental workflow for the evaluation of this compound-based compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay (General Protocol)
Principle: This assay measures the ability of a test compound to inhibit the activity of a specific protein kinase (e.g., EGFR, PIM-1). The activity is quantified by measuring the phosphorylation of a substrate.
Materials:
-
Recombinant human kinase (e.g., EGFR, PIM-1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP, is read using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., H1975, MOLM-16)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells).
-
Determine the IC50 value from the dose-response curve.
In Vivo Xenograft Tumor Model
Principle: This model assesses the antitumor efficacy of a test compound in an immunodeficient mouse bearing a tumor derived from a human cancer cell line.
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Human cancer cell line (e.g., H1975, MOLM-16)
-
Matrigel (optional, for subcutaneous injection)
-
Test compound formulation
-
Vehicle control
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width2).
-
Animal Grouping and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (at various doses) and the vehicle control via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule (e.g., once daily).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamic marker analysis by Western blot or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[7]
References
- 1. In vitro and in vivo characterization of irreversible mutant-selective EGFR inhibitors that are wild-type sparing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells [e-crt.org]
- 6. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as 4-amino-2,6-dichloropyrimidine and its derivatives, a combination of spectroscopic techniques provides the necessary evidence to verify the molecular structure, differentiate between isomers, and confirm the successful modification of the parent compound. This guide offers a comparative analysis of the spectroscopic data for this compound and a key derivative, 4-chloro-2,6-diaminopyrimidine, supported by detailed experimental protocols.
Introduction to Spectroscopic Techniques
Spectroscopic methods are indispensable tools in the characterization of molecular structures. Each technique provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shift (δ), multiplicity (splitting pattern), and integration of signals in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the elucidation of the carbon-hydrogen framework and the identification of functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups exhibit characteristic absorption bands, making it a powerful tool for identifying the presence of groups such as amines (N-H stretching) and aromatic rings (C=C and C=N stretching).
-
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable clues about its structure.
Comparative Spectroscopic Data
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |
| 2-Amino-4,6-dichloropyrimidine (Isomer) | - | 6.85 (s, 1H) | H-5 |
| 4-Chloro-2,6-diaminopyrimidine | - | 5.6 (s, 1H) | H-5 |
| 4.6 (br s, 2H), 6.2 (br s, 2H) | -NH₂ groups |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |
| 2-Amino-4,6-dichloropyrimidine (Isomer) | - | 163.1, 159.9, 111.3 | C-2, C-4/C-6, C-5 |
| 4-Chloro-2,6-diaminopyrimidine | - | 163.6, 163.6, 78.9 | C-2/C-6, C-4, C-5 |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep. | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound | - | ~3400-3200 (multiple bands), ~1650, ~1570, ~800-700 | N-H stretch, N-H bend, C=N/C=C stretch, C-Cl stretch |
| 4-Chloro-2,6-diaminopyrimidine | Gas Phase | 3550, 3450 (sharp bands), 1670, 1600, ~780 | N-H stretch, N-H bend, C=N/C=C stretch, C-Cl stretch |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) and Key Fragments | Notes |
| This compound | EI | 163/165/167 (M⁺), fragments from loss of Cl, HCN | Isotopic pattern for two chlorine atoms is expected. |
| 4-Chloro-2,6-diaminopyrimidine | EI | 144/146 (M⁺), fragments from loss of Cl, HCN, NH₂ | Isotopic pattern for one chlorine atom is observed.[1] |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized pyrimidine derivative.
Caption: Logical workflow for the synthesis, purification, and spectroscopic confirmation of chemical structures.
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Ensure the compound is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, relaxation delay, and number of scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set appropriate parameters, noting that a larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy (Solid Sample - KBr Pellet)
-
Sample Preparation:
-
Grind 1-2 mg of the dry, purified compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which may then fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information. The isotopic distribution of chlorine-containing fragments (³⁵Cl and ³⁷Cl) provides further confirmation of the presence and number of chlorine atoms.
References
Head-to-head comparison of different methods for dichlorination of pyrimidines
For researchers, scientists, and professionals in drug development, the efficient synthesis of dichlorinated pyrimidines is a critical step in the creation of a vast array of pharmaceutical agents. These di-substituted pyrimidines serve as versatile building blocks, enabling further molecular elaborations. This guide provides an objective, data-driven comparison of common methods for the dichlorination of pyrimidines, offering insights into their performance, and supported by detailed experimental protocols.
The primary route to dichloropyrimidines involves the conversion of the corresponding dihydroxypyrimidines. The most prevalent reagents employed for this transformation are phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosgene (COCl₂). Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and safety considerations.
Comparative Analysis of Dichlorination Methods
The following table summarizes the quantitative data for different dichlorination methods, providing a clear comparison of their efficacy under various conditions.
| Starting Material | Reagent(s) | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| Uracil (2,4-dihydroxypyrimidine) | POCl₃ | None | Excess POCl₃ | Reflux (110) | 3.5 | 2,4-Dichloropyrimidine | Not specified | [1] |
| Uracil | POCl₃, PCl₅ | Triethylamine hydrochloride | Excess POCl₃ | 110-120 | 2 | 2,4-Dichloropyrimidine | 91.7 | [2] |
| Uracil | SOCl₂, BTC, DMAP | DMAP | SOCl₂ | Not specified | Not specified | 2,4-Dichloropyrimidine | 95 | [3] |
| 4,6-Dihydroxypyrimidine | POCl₃ | 2-Methyl-5-ethyl-pyridine | None | Not specified | Not specified | 4,6-Dichloropyrimidine | 86.4 (based on formazan hydrochloride) | [4] |
| 4,6-Dihydroxypyrimidine | POCl₃ | Pyridine | None | 160 | 2 | 4,6-Dichloropyrimidine | High (not specified) | [5][6] |
| 4,6-Dihydroxypyrimidine | Phosgene (COCl₂) | Tertiary Amine | Chlorinated solvents, ethers, polar aprotic solvents | Not specified | Not specified | 4,6-Dichloropyrimidine | Not specified | [7][8] |
| 4,6-Dihydroxypyrimidine | Phosgene (COCl₂) | Quaternary ammonium/phosphonium salt | Aprotic solvent (e.g., butyronitrile) | 105-110 | Not specified | 4,6-Dichloropyrimidine | Not specified | [9] |
| Uracil-5-carboxylic acid | PCl₃, Cl₂ | None | POCl₃ | Reflux (79-114) | 2 | 2,4-Dichloropyrimidine-5-carboxylic acid chloride | 98 | [10] |
BTC : Bis(trichloromethyl) carbonate (triphosgene) DMAP : 4-Dimethylaminopyridine
Experimental Protocols
Below are detailed methodologies for key dichlorination experiments.
Method 1: Dichlorination of Uracil using Phosphorus Oxychloride
This procedure is a common method for the synthesis of 2,4-dichloropyrimidine.
Procedure:
-
In a two-necked round-bottom flask (500 mL) equipped with a condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 mL).
-
Reflux the solution with stirring for 3.5 hours at 110 °C (383 K).[1]
-
After reflux, remove the excess phosphorus oxychloride in vacuo at 50 °C (323 K).[1]
-
Carefully pour the remaining oil onto ice (50 g).
-
Extract the aqueous mixture with chloroform (3 x 50 mL).[1]
-
Combine the organic extracts and wash with a dilute sodium carbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the 2,4-dichloropyrimidine product.[1]
Method 2: Dichlorination of 4,6-Dihydroxypyrimidine using Phosphorus Oxychloride in a Sealed Reactor
This solvent-free method offers high efficiency and is suitable for larger scale preparations.[6]
Procedure:
-
To a 150 mL Teflon-lined stainless steel reactor, add the 4,6-dihydroxypyrimidine (0.3 moles), phosphorus oxychloride (0.6 moles, 1 equivalent per hydroxyl group), and pyridine (0.3 moles).[6]
-
Seal the reactor securely.
-
Heat the reaction mixture to 160 °C for 2 hours.[6]
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction contents into approximately 100 mL of cold water (~0 °C) with vigorous stirring.[5][6]
-
Adjust the pH of the aqueous solution to 8-9 using a saturated sodium carbonate (Na₂CO₃) solution.[5][6]
-
The solid product will precipitate out of the solution.
Method 3: Dichlorination of Uracil using Thionyl Chloride and Bis(trichloromethyl) Carbonate (BTC)
This method utilizes a combination of chlorinating agents for the synthesis of 2,4-dichloropyrimidine.
Procedure:
-
To a 50 mL reaction flask, add 1000 mg of 2,4-dihydroxypyrimidine (uracil, 8.9 mmol), 50 mg of 4-dimethylaminopyridine (DMAP), and 4 mL of thionyl chloride (SOCl₂). A turbid liquid will form.[3]
-
Slowly add a solution of 5.28 g (17.8 mmol) of bis(trichloromethyl) carbonate (BTC) in 4 mL of SOCl₂ dropwise to the mixture.[3]
-
Control the reaction temperature between 65 and 70 °C and use a cooling reflux condenser.[3]
-
After the reaction is complete (monitored by a suitable method to confirm the consumption of the starting material), cool the reaction mixture.
-
Evaporate the solvent.
-
Add 10 mL of ice water to the residue and neutralize with a sodium carbonate solution to a pH of 8-9.[3]
-
Extract the product with dichloromethane.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 2,4-dichloropyrimidine. The reported yield for this method is 95%.[3]
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows for the dichlorination of pyrimidines.
References
- 1. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 3. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 8. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 10. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 4-Amino-2,6-dichloropyrimidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 4-Amino-2,6-dichloropyrimidine, including operational and disposal plans.
Chemical Identifier:
Hazard Summary: this compound is a solid chemical that is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects eyes and face from splashes and airborne particles.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Consider double-gloving. | Prevents skin contact and absorption of the chemical.[1][4] |
| Body Protection | A lab coat or chemical-resistant coveralls. | Provides a barrier against accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if working in a poorly ventilated area or when dust may be generated.[1][4] | Protects the respiratory system from inhalation of harmful dust.[4] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant footwear.[4] | Protects feet from spills.[4] |
Operational Plan: Step-by-Step Handling Procedure
Experimental Workflow for Safe Handling
Experimental Protocol for Handling:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a chemical fume hood is operational and available for use.[5]
-
Put on all required personal protective equipment as detailed in the PPE table.
-
-
Handling:
-
Perform all manipulations of the solid compound, including weighing and transferring, within a certified chemical fume hood to minimize inhalation exposure.
-
Handle the solid carefully to avoid the generation of dust.[5]
-
Keep the container tightly closed when not in use to prevent contamination and exposure.[2]
-
-
Post-Handling & Cleanup:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate all waste containing this compound for proper disposal.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[4]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Storage:
-
Solid Waste: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.
-
Contaminated Materials: Any items such as gloves, weigh boats, or paper towels that are contaminated with the chemical should be disposed of as hazardous waste.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled hazardous waste container for halogenated organic waste.
Disposal Workflow
Disposal Protocol:
-
Collection:
-
As a halogenated organic compound, waste containing this compound should be segregated as halogenated waste.[4]
-
Use a designated, properly labeled, and sealed container for the waste. The container should be in good condition and compatible with the chemical.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any relevant hazard symbols.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]
-
The storage area should be designated for hazardous waste and have secondary containment.
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department for collection and disposal of the hazardous waste.
-
Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Adherence to these guidelines is crucial for ensuring the safety of researchers, scientists, and drug development professionals when working with this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
